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  • Product: 2-(Chloromethyl)-1-ethylpyrrolidine
  • CAS: 64621-26-7

Core Science & Biosynthesis

Foundational

2-(Chloromethyl)-1-ethylpyrrolidine CAS number and molecular weight

Comprehensive Technical Guide: 2-(Chloromethyl)-1-ethylpyrrolidine – Physicochemical Properties, Mechanistic Pathways, and Synthetic Protocols Introduction 2-(Chloromethyl)-1-ethylpyrrolidine is a highly versatile, bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 2-(Chloromethyl)-1-ethylpyrrolidine – Physicochemical Properties, Mechanistic Pathways, and Synthetic Protocols

Introduction

2-(Chloromethyl)-1-ethylpyrrolidine is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical synthesis. It serves as a critical intermediate in the production of substituted benzamide antipsychotics and prokinetic agents, such as Sulpiride and Amisulpride. However, working with this compound presents unique synthetic challenges. Due to the proximity of the nucleophilic tertiary amine to the electrophilic chloromethyl group, the free base is inherently unstable and prone to spontaneous rearrangement.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the underlying causality of its structural instability, and field-proven methodologies for its synthesis and handling.

Physicochemical Profiling and Identification

Accurate identification and molecular weight calculation are critical for stoichiometric precision in downstream drug development. Because the free base is highly reactive, the compound is predominantly synthesized, shipped, and handled as a hydrochloride salt to ensure shelf stability and prevent degradation (1)[1].

Table 1: Comparative Physicochemical Data

PropertyFree BaseHydrochloride Salt
Chemical Name 2-(Chloromethyl)-1-ethylpyrrolidine2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS Number 42022-78-6853349-62-9 / 35120-28-6
Molecular Weight 147.65 g/mol 184.11 g/mol
Molecular Formula C₇H₁₄ClNC₇H₁₅Cl₂N
Physical State Liquid (Transient)Solid (Crystalline Powder)
Stability Unstable (Undergoes ring expansion)Stable (Nitrogen lone pair is protonated)

Data supported by chemical vendor specifications (2)[2].

Mechanistic Insights: The Aziridinium Ring Expansion

The Causality Behind Experimental Choices

A fundamental challenge in utilizing 2-(chloromethyl)-1-ethylpyrrolidine is its propensity for ring expansion. When the compound is in its free base form, the nitrogen atom possesses a highly reactive lone pair. This lone pair undergoes a rapid intramolecular nucleophilic substitution (Sₙ2) by attacking the adjacent chloromethyl carbon, displacing the chloride ion.

This forms a highly strained, transient bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion) (). Because the aziridinium ring is thermodynamically unstable, the extruded chloride ion immediately re-attacks. However, the attack preferentially occurs at the less sterically hindered but more thermodynamically stable position, leading to ring expansion and the formation of 3-chloro-1-ethylpiperidine .

Consequently, isolating the free base via neutralization is practically impossible without severe contamination by the piperidine isomer. This mechanistic reality dictates that the compound must be synthesized and stored as a protonated salt, where the nitrogen lone pair is tied up, completely arresting the intramolecular attack.

G A 2-(Chloromethyl)- 1-ethylpyrrolidine (Kinetic Product) B 1-Ethyl-1-azoniabicyclo [3.1.0]hexane (Aziridinium Ion) A->B Intramolecular Attack (-Cl⁻) B->A Cl⁻ Attack at C2 C 3-Chloro-1-ethylpiperidine (Thermodynamic Product) B->C Cl⁻ Attack at C3 C->B Intramolecular Attack (-Cl⁻)

Equilibrium and ring expansion pathway of 2-(chloromethyl)-1-ethylpyrrolidine.

Experimental Workflow: Synthesis of the Hydrochloride Salt

To circumvent the aziridinium-mediated rearrangement, the synthesis of 2-(chloromethyl)-1-ethylpyrrolidine from 1-ethylprolinol must be carefully controlled, and the product must be isolated strictly as the hydrochloride salt.

Workflow N1 1-Ethylprolinol (Starting Material) N2 Thionyl Chloride (SOCl2) in DCM (0°C to RT) N1->N2 Nucleophilic Addition N3 Alkoxysulfinyl Chloride (Transient Intermediate) N2->N3 HCl Evolution N4 2-(Chloromethyl)-1-ethylpyrrolidine HCl (Stable Salt Form) N3->N4 Reflux / SO2 Extrusion

Step-by-step synthetic workflow for 2-(chloromethyl)-1-ethylpyrrolidine HCl.

Protocol: Thionyl Chloride-Mediated Chlorination

This protocol is a self-validating system: the generation of HCl gas during the reaction inherently protects the final product by protonating the amine, ensuring the structural integrity of the pyrrolidine ring.

Reagents :

  • 1-Ethylprolinol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology :

  • Inert Atmosphere Preparation : Dissolve 1-ethylprolinol in anhydrous DCM under a continuous nitrogen sweep. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Moisture must be excluded to prevent the hydrolysis of SOCl₂. The 0 °C temperature is critical to manage the highly exothermic reaction and prevent the premature, uncontrolled formation of the alkoxysulfinyl chloride intermediate.

  • Electrophile Addition : Add SOCl₂ dropwise over a 30-to-45-minute period, maintaining the internal temperature below 5 °C.

    • Causality: Dropwise addition prevents localized thermal spikes that can lead to the vaporization of the solvent or thermal degradation of the pyrrolidine ring.

  • Reflux and Extrusion : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 40 °C for DCM) for 2 to 3 hours.

    • Causality: Thermal energy is required to drive the decomposition of the intermediate. The alkoxysulfinyl chloride collapses, extruding sulfur dioxide (SO₂) gas and driving the chloride ion to displace the oxygen, yielding the chloromethyl group.

  • Isolation and Precipitation : Cool the mixture and remove the solvent under reduced pressure. Triturate the resulting oily residue with cold, anhydrous diethyl ether.

    • Causality: Diethyl ether acts as an anti-solvent, forcing the crystallization of the 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride salt. By maintaining acidic conditions, the nitrogen lone pair remains unavailable, completely preventing the aziridinium ring expansion.

Applications in Drug Development

In pharmaceutical synthesis, the hydrochloride salt of 2-(chloromethyl)-1-ethylpyrrolidine is a direct precursor to 2-(aminomethyl)-1-ethylpyrrolidine. To achieve amination without triggering the piperidine rearrangement, the salt is typically reacted directly with a strong nitrogenous nucleophile (such as potassium phthalimide in a Gabriel synthesis, or excess methanolic ammonia) under pressurized conditions. The external nucleophile outcompetes the intramolecular attack, successfully yielding the primary amine required for coupling with substituted salicylic or anisic acids to form benzamide-class antipsychotics.

References

  • Moragues, J., Prieto, J., Spickett, R. G. W., & Vega, A. "Rearrangements during the Synthesis of Substituted 1-Benzylpyrrolidines and 3-Substituted 1-Benzylpiperidines." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1976. URL:[Link]

Sources

Exploratory

The Pharmacological Significance and Synthetic Dynamics of 2-(Chloromethyl)-1-ethylpyrrolidine Derivatives

Executive Summary In the landscape of modern medicinal chemistry, 2-(Chloromethyl)-1-ethylpyrrolidine serves as a foundational building block rather than a standalone therapeutic agent. Its true pharmacological significa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Chloromethyl)-1-ethylpyrrolidine serves as a foundational building block rather than a standalone therapeutic agent. Its true pharmacological significance is unlocked through its conversion into 2-(aminomethyl)-1-ethylpyrrolidine, the critical pharmacophore side-chain for the "benzamide" class of atypical antipsychotics and prokinetic drugs[1]. As a Senior Application Scientist, I have observed that mastering the chemistry of this precursor requires a deep understanding of its kinetic instability and its propensity to undergo neighboring group participation (NGP). This whitepaper deconstructs the mechanistic causality of its reactions, its pharmacological downstream applications, and provides field-proven, self-validating protocols for its utilization in drug development.

Mechanistic Chemistry: The Aziridinium Ion Dynamics

The defining chemical characteristic of 2-(chloromethyl)-1-ethylpyrrolidine is that it does not undergo standard SN​2 nucleophilic substitution. Instead, the proximity of the pyrrolidine nitrogen lone pair to the electrophilic chloromethyl carbon induces an intramolecular displacement of the chloride ion[2].

Causality of the Rearrangement

When the hydrochloride salt of 2-(chloromethyl)-1-ethylpyrrolidine is neutralized to its free base, it spontaneously cyclizes to form a highly reactive, ambident bicyclic intermediate: 1-ethyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion).

This intermediate represents a critical junction in synthetic control:

  • Kinetic Control (Ring Retention): Nucleophilic attack at the less sterically hindered primary carbon of the aziridinium ring yields the desired 2-substituted pyrrolidine derivative.

  • Thermodynamic Control (Ring Expansion): Attack at the secondary carbon leads to ring expansion, forming the isomeric 3-substituted 1-ethylpiperidine.

Failure to control temperature and solvent dielectric constants during substitution inevitably leads to contamination with the piperidine isomer, rendering the batch pharmacologically useless.

NGP_Mechanism A 2-(Chloromethyl)-1-ethylpyrrolidine (Kinetic Precursor) B 1-Ethyl-1-azoniabicyclo[3.1.0]hexane (Aziridinium Ion Intermediate) A->B Intramolecular N-alkylation (-Cl⁻) C 2-(Aminomethyl)-1-ethylpyrrolidine (Ring Retained - Desired) B->C Nucleophilic Attack (NH₃/N₃⁻) at Primary Carbon D 3-Amino-1-ethylpiperidine (Ring Expanded - Impurity) B->D Nucleophilic Attack (NH₃/N₃⁻) at Secondary Carbon

Mechanistic pathway of Neighboring Group Participation via the aziridinium ion.

Thermodynamic & Kinetic Parameters

Understanding the energy landscape is vital for process scale-up. The thermal rearrangement from the pyrrolidine to the piperidine isomer follows a first-order rate law[2].

Table 1: Kinetic Parameters of Thermal Rearrangement (Pyrrolidine → Piperidine)[2]

ParameterValueConditionsSignificance
Activation Energy ( Ea​ ) 22 ± 2 kcal/mol25°C, BenzeneIndicates a moderate energy barrier; requires strict cooling (0-10°C) to prevent spontaneous expansion.
Enthalpy of Activation ( ΔH‡ ) 21 ± 2.5 kcal/mol25°C, BenzeneEndothermic transition state formation.
Entropy of Activation ( ΔS‡ ) -10 ± 2 e.u.0°KNegative entropy confirms the highly ordered bicyclic transition state.

Pharmacological Significance: The Benzamide Class

The substitution of the chloromethyl group with an amine yields 2-(aminomethyl)-1-ethylpyrrolidine . This specific moiety is the structural linchpin for substituted benzamides, a class of drugs that selectively antagonize Dopamine D2 and D3 receptors[1].

Unlike rigid typical antipsychotics (e.g., haloperidol), the conformational flexibility provided by the ethylpyrrolidine side-chain allows these drugs to exhibit dose-dependent pharmacological profiles[1]. At low doses, they preferentially block presynaptic D2/D3 autoreceptors, enhancing dopaminergic transmission (useful for dysthymia and depression). At high doses, they block postsynaptic receptors, providing antipsychotic efficacy[1].

D2_Signaling Drug Benzamide Derivative (e.g., Sulpiride) Receptor Dopamine D2/D3 Receptors (GPCRs) Drug->Receptor Antagonizes Gi Gi/o Protein Activation (Inhibited by Drug) Receptor->Gi Normally Activates AC Adenylyl Cyclase (AC) Gi->AC Normally Inhibits cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Modulation of Dopaminergic Firing (Antipsychotic / Prokinetic) PKA->Effect Cellular Response

Dopamine D2/D3 receptor signaling cascade modulated by benzamide derivatives.

Table 2: Pharmacological Profiles of Key 2-(Aminomethyl)-1-ethylpyrrolidine Derivatives

Active Pharmaceutical Ingredient (API)Primary TargetClinical IndicationsPharmacological Nuance
Sulpiride [1]D2/D3 AntagonistSchizophrenia, DepressionLow extrapyramidal side effects (EPS) due to high mesolimbic selectivity.
Levosulpiride [3]D2/D3 AntagonistDyspepsia, VertigoThe purified levo-isomer; exhibits potent prokinetic gastrointestinal effects.
Amisulpride [1]D2/D3 AntagonistAcute/Chronic SchizophreniaHigher affinity for D3 than Sulpiride; highly effective for negative symptoms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to verify causality and prevent the propagation of errors (such as ring expansion).

Protocol 1: Stereocontrolled Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine

Objective: Convert 2-(chloromethyl)-1-ethylpyrrolidine to the aminomethyl derivative while suppressing thermodynamic ring expansion to the piperidine isomer.

  • Preparation of the Aziridinium Intermediate:

    • Action: Suspend 1.0 eq of 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride in a biphasic mixture of ethanol and water (1:1 v/v) at 0°C.

    • Rationale: The starting material must be the HCl salt to prevent premature auto-cyclization. The polar protic solvent mixture stabilizes the highly charged aziridinium transition state.

  • Controlled Neutralization and Azidation:

    • Action: Dropwise add a pre-chilled solution of 1.1 eq NaOH and 1.5 eq Sodium Azide ( NaN3​ ) over 30 minutes, strictly maintaining the internal temperature below 5°C.

    • Rationale: NaOH neutralizes the HCl salt, triggering the immediate formation of the aziridinium ion. The high local concentration of the excellent nucleophile ( N3−​ ) at low temperatures kinetically traps the primary carbon, yielding 2-(azidomethyl)-1-ethylpyrrolidine before thermal expansion can occur.

    • Validation Checkpoint 1 (IR Spectroscopy): Extract an aliquot into DCM. A strong absorption band at ~2100 cm−1 confirms the presence of the azide.

  • Reduction to the Amine:

    • Action: Subject the azido-intermediate to catalytic hydrogenation (Raney Nickel, 4 atm H2​ , room temp) for 5 hours[4]. Filter the catalyst and evaporate the solvent.

    • Validation Checkpoint 2 (1H NMR): Analyze the crude oil. The disappearance of the chloromethyl protons ( δ ~3.5 ppm) and the appearance of aminomethyl protons ( δ ~2.8 ppm) confirms successful conversion. Absence of complex multiplets at δ 3.0-3.3 ppm validates the absence of the piperidine impurity.

Protocol 2: Amide Coupling for Sulpiride Synthesis

Objective: Couple the synthesized amine with 2-methoxy-5-sulfamoylbenzoic acid to yield Sulpiride[1],[5].

  • Carboxylic Acid Activation:

    • Action: Dissolve 1.0 eq of 2-methoxy-5-sulfamoylbenzoic acid in anhydrous THF. Add 1.1 eq of Carbonyldiimidazole (CDI) at room temperature.

    • Rationale: CDI is a superior condensing agent for this reaction as it avoids the harsh conditions of thionyl chloride, which could degrade the sulfamoyl group.

    • Validation Checkpoint 1 (Visual/Physical): The reaction is self-indicating. The vigorous evolution of CO2​ gas (effervescence) confirms the formation of the active acyl imidazole intermediate[1].

  • Amide Bond Formation:

    • Action: Once effervescence ceases, add 1.0 eq of the purified 2-(aminomethyl)-1-ethylpyrrolidine. Heat to 60°C for 4 hours. Modern green chemistry protocols often substitute THF with ethylene glycol to improve mass transfer and yield[5].

    • Validation Checkpoint 2 (TLC/HPLC): Monitor the disappearance of the amine starting material.

  • Purification:

    • Action: Quench with water, extract, and recrystallize the crude product from a mixed solvent system (ethanol/isopropanol)[5].

    • Validation Checkpoint 3 (Melting Point): The purified Sulpiride should exhibit a sharp melting point of 178-180°C.

Synthetic_Workflow Step1 Step 1: Starting Material 2-(Chloromethyl)-1-ethylpyrrolidine HCl Step2 Step 2: Azidation NaN₃, Ethanol/Water, 0-5°C (Kinetic Trapping) Step1->Step2 Step3 Step 3: Reduction H₂ / Raney Nickel Yields Aminomethyl Pharmacophore Step2->Step3 Step4 Step 4: Amide Coupling 2-Methoxy-5-sulfamoylbenzoic acid + CDI Step3->Step4 Step5 Step 5: Final API Sulpiride Isolation & Recrystallization Step4->Step5

Step-by-step synthetic workflow for Sulpiride from the chloromethyl precursor.

Conclusion

The pharmacological significance of 2-(chloromethyl)-1-ethylpyrrolidine derivatives cannot be overstated; they form the backbone of a highly versatile class of neuroleptics and prokinetics. However, the successful synthesis of these APIs is entirely dependent on mastering the kinetic and thermodynamic behaviors of the transient aziridinium ion. By implementing rigorous temperature controls and self-validating analytical checkpoints, chemists can reliably harness neighboring group participation to yield high-purity, stereospecific pharmacophores.

References

  • SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S).
  • 938 J.C.S. Perkin I. RSC Publishing.
  • Sulpiride. Wikidoc.
  • Buy Sulpiride | 15676-16-1 | >98%. Smolecule.
  • 1-Ethyl-2-(nitromethylidene)pyrrolidine | 26171-04-0. Benchchem.
  • Methyl 2-methoxy-5-sulfamoylbenzo

Sources

Foundational

Literature review on 2-(Chloromethyl)-1-ethylpyrrolidine reactivity

An In-Depth Technical Guide to 2-(Chloromethyl)-1-ethylpyrrolidine Reactivity: Mechanistic Insights and Synthetic Applications Executive Summary In the landscape of heterocyclic chemistry and pharmaceutical synthesis, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-1-ethylpyrrolidine Reactivity: Mechanistic Insights and Synthetic Applications

Executive Summary

In the landscape of heterocyclic chemistry and pharmaceutical synthesis, 2-(chloromethyl)-1-ethylpyrrolidine serves as a critical, highly reactive β-chloroamine intermediate. Its primary chemical significance lies in its propensity to undergo anchimerically assisted nucleophilic substitution—specifically, a stereospecific thermal rearrangement that drives the ring expansion from a five-membered pyrrolidine to a six-membered piperidine.

This whitepaper deconstructs the kinetic, thermodynamic, and mechanistic causality behind this reactivity. Designed for drug development professionals and synthetic chemists, this guide provides a self-validating experimental framework for tracking its rearrangement, ensuring enantiomeric fidelity during the synthesis of complex piperidine-based alkaloids and therapeutics.

Structural and Chemical Profile

Before analyzing its reactivity, it is essential to establish the baseline physicochemical properties of the compound, typically handled as a hydrochloride salt to prevent premature auto-cyclization[1],.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-1-ethylpyrrolidine HCl

PropertyValue / Description
Chemical Name 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS Number 42022-78-6
Molecular Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol
Structural Class β-Chloroamine / Pyrrolidine derivative
Primary Reactivity Intramolecular nucleophilic substitution (Sₙ2), Ring expansion

Mechanistic Causality: The Aziridinium Ion Intermediate

The defining feature of 2-(chloromethyl)-1-ethylpyrrolidine is its inability to be isolated in a pure free-base state without undergoing spontaneous rearrangement (). The causality behind this transformation is rooted in neighboring group participation (anchimeric assistance) .

When the hydrochloride salt is neutralized, the lone pair on the pyrrolidine nitrogen becomes available. Due to the favorable transition state geometry of the five-membered ring, the nitrogen acts as an internal nucleophile, executing a backside attack on the adjacent chloromethyl carbon. This expels the chloride ion and forms a highly strained, bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane (aziridinium ion) ()[2].

Because the fused three-membered aziridinium ring is thermodynamically unstable due to severe angle strain, it is immediately susceptible to nucleophilic attack by the displaced chloride ion. The chloride selectively attacks the less sterically hindered secondary carbon of the aziridinium ring, cleaving the C–N bond and yielding the thermodynamically favored six-membered ring: 3-chloro-1-ethylpiperidine [3].

Mechanism A 2-(Chloromethyl)- 1-ethylpyrrolidine B 1-Ethyl-1-azoniabicyclo [3.1.0]hexane (Aziridinium Ion) A->B Intramolecular Nucleophilic Attack (-Cl⁻) C 3-Chloro-1-ethylpiperidine B->C Ring Expansion (+Cl⁻)

Reaction mechanism of 2-(chloromethyl)-1-ethylpyrrolidine undergoing ring expansion.

Kinetic and Thermodynamic Profile

The thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine is not merely a structural curiosity; it is a completely stereospecific process that obeys a strict first-order rate law ()[4].

The stereospecificity (retention of absolute configuration across the two-step inversion process) proves that the reaction proceeds exclusively via the concerted Sₙ2 ring-opening of the aziridinium ion, rather than through a dissociative carbocation pathway which would lead to racemization.

Table 2: Kinetic Parameters for the Thermal Rearrangement in Benzene [4]

ParameterCalculated ValueTemperature
Activation Energy ( Ea​ ) 22 ± 2 kcal/mol25 °C
Enthalpy of Activation ( ΔH‡ ) 21 ± 2.5 kcal/mol25 °C
Entropy of Activation ( ΔS‡ ) -10 ± 2 e.u.0 °K (as reported)

The negative entropy of activation ( ΔS‡ ) strongly supports the highly ordered, constrained transition state required to form the bicyclic aziridinium ion.

Self-Validating Experimental Protocol: Thermal Rearrangement Tracking

To utilize this rearrangement in pharmaceutical synthesis (e.g., generating chiral scaffolds for drug discovery), researchers must verify that no racemization occurs during the ring expansion.

The following protocol is a self-validating system . By simultaneously monitoring the reaction via Proton Magnetic Resonance (PMR) and Polarimetry, the experiment internally cross-verifies the chemical conversion rate ( kchem​ ) against the optical rotation rate ( kopt​ ). If kopt​ deviates from kchem​ , it immediately signals a breakdown in stereospecificity, alerting the chemist to solvent impurities or thermal degradation.

Step-by-Step Methodology
  • Substrate Preparation & Neutralization:

    • Begin with enantiomerically pure (S)-2-chloromethyl-1-ethylpyrrolidine hydrochloride.

    • Neutralize the salt using a mild, non-nucleophilic base (e.g., aqueous sodium bicarbonate) at 0 °C to suppress premature rearrangement.

    • Rapidly extract the free base into anhydrous benzene.

  • Solvent Equilibration:

    • Transfer the benzene solution to a temperature-controlled jacketed vessel stabilized at exactly 25.0 °C.

  • Dual-Channel Kinetic Monitoring:

    • PMR Tracking: Extract aliquots at 10-minute intervals. Quench by rapid freezing. Monitor the disappearance of the pyrrolidine chloromethyl protons and the appearance of the piperidine methine protons to calculate kchem​ .

    • Polarimetry Tracking: Continuously flow a portion of the reaction mixture through a polarimeter cell. Record the optical rotation ( α ) over time to calculate kopt​ .

  • Data Reconciliation & Product Isolation:

    • Validate that kchem​≈kopt​ , confirming 100% stereospecificity.

    • Evaporate the solvent under reduced pressure to isolate (R)-3-chloro-1-ethylpiperidine.

Workflow Step1 1. Substrate Preparation (S)-2-Chloromethyl-1-ethylpyrrolidine Step2 2. Solvent Equilibration (Benzene, Controlled Temp) Step1->Step2 Step3 3. Kinetic Monitoring (PMR & Polarimetry) Step2->Step3 Thermal Rearrangement Step4 4. Product Isolation (R)-3-Chloro-1-ethylpiperidine Step3->Step4 Stereospecific Conversion

Experimental workflow for monitoring thermal rearrangement kinetics and stereospecificity.

Pharmaceutical Implications & Downstream Syntheses

The controlled reactivity of 2-(chloromethyl)-1-ethylpyrrolidine is a powerful asset in drug development. The ability to dictate ring expansion via an aziridinium intermediate allows chemists to synthesize highly functionalized, chiral 3-substituted piperidines and 2-substituted pyrrolidines.

This specific anchimeric assistance pathway has been heavily leveraged in the asymmetric synthesis of substance P antagonists (such as the highly potent CP-99,994)[4], where the precise spatial orientation of the piperidine substituents dictates receptor binding affinity. By mastering the reaction conditions that govern the aziridinium ion's ring-opening, researchers can predictably direct nucleophiles to achieve the exact stereochemical configurations required for advanced therapeutics.

References

  • Hammer, C. F., & Weber, J. D. (1981). Reactions of β-substituted amines—IV. Tetrahedron, 37(11), 2173-2180.[Link]

  • Hammer, C. F., Heller, S. R., & Craig, J. H. (1972). Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine. Tetrahedron, 28(1), 239-253.[Link]

  • Moragues, J., Prieto, J., Spickett, R. G. W., & Vega, A. (1976). Rearrangements during the Synthesis of Substituted 1-Benzylpyrrolidines and 3-Substituted 1-Benzylpiperidines. Journal of the Chemical Society, Perkin Transactions 1, 938-942.[Link]

Sources

Exploratory

Thermodynamic Stability and Stereospecific Rearrangement of 2-(Chloromethyl)-1-ethylpyrrolidine: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, mastering the thermodynamic behavior of saturated nitrogen heterocycles is critical for designing scalable asymmetric syntheses. 2-(Chloromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the thermodynamic behavior of saturated nitrogen heterocycles is critical for designing scalable asymmetric syntheses. 2-(Chloromethyl)-1-ethylpyrrolidine presents a fascinating case study in thermodynamic instability and kinetic control. In its free base form, the compound undergoes a spontaneous, stereospecific thermal rearrangement to form the thermodynamically more stable 6-membered ring, 3-chloro-1-ethylpiperidine 1. This whitepaper deconstructs the mechanistic causality, thermodynamic parameters, and self-validating experimental protocols required to harness this rearrangement in advanced pharmaceutical applications.

Mechanistic Causality: The Aziridinium Ion Intermediate

The driving force behind the thermal rearrangement of 2-(chloromethyl)-1-ethylpyrrolidine is the relief of steric strain coupled with the high nucleophilicity of the tertiary amine. The reaction does not proceed via a simple intermolecular substitution; rather, it is governed by Neighboring Group Participation (NGP) 1.

When the compound is neutralized from its salt form, the lone pair on the pyrrolidine nitrogen internally displaces the primary chloride. This intramolecular SN​2 attack generates a highly strained, ambident bicyclic intermediate: 1-ethyl-1-azoniabicyclo[3.1.0]hexane 1.

Because the aziridinium ring is highly strained, the liberated chloride ion immediately attacks the intermediate. The attack is regioselective (favoring ring expansion to the 6-membered piperidine) and 100% stereospecific, resulting in complete retention of absolute configuration (e.g., (S)-pyrrolidine converts strictly to (R)-piperidine) 1.

Mechanism A (S)-2-(Chloromethyl)-1-ethylpyrrolidine B 1-Ethyl-1-azoniabicyclo[3.1.0]hexane (Aziridinium Ion Intermediate) A->B Intramolecular SN2 (Neighboring Group Participation) C (R)-3-Chloro-1-ethylpiperidine B->C Nucleophilic Attack (Cl-) Ring Expansion

Mechanistic pathway of the stereospecific thermal rearrangement via an aziridinium intermediate.

Thermodynamic & Kinetic Parameters

The thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine obeys a strict first-order rate law 1. The kinetic parameters, derived from experimental analysis in benzene, are summarized below:

Table 1: Thermodynamic Parameters of the Rearrangement
ParameterValueExperimental Conditions
Activation Energy ( Ea​ ) 22±2 kcal/mol 25 °C, Benzene solvent
Enthalpy of Activation ( ΔH‡ ) 21±2.5 kcal/mol 25 °C, Benzene solvent
Entropy of Activation ( ΔS‡ ) −10±2 e.u. 0 °K Reference
Reaction Order First-OrderConstant dielectric environment
Stereospecificity 100% Retention(S)-Pyrrolidine (R)-Piperidine

Scientific Causality: The highly negative entropy of activation ( ΔS‡=−10±2 e.u. ) is the critical thermodynamic signature here 1. It proves that the transition state is highly ordered, confirming the formation of the rigid bicyclic ion pair rather than a loose, dissociative transition state.

Self-Validating Experimental Protocol: Kinetic Measurement

To accurately measure the thermodynamic stability of this compound, researchers must employ an orthogonal, self-validating workflow. Relying on a single analytical method risks confounding solvolysis with true intramolecular rearrangement. The following protocol utilizes Proton Magnetic Resonance (PMR) and Polarimetry to cross-validate structural and stereochemical integrity 1.

Step-by-Step Methodology
  • Sample Preparation & Neutralization:

    • Action: Store 2-(chloromethyl)-1-ethylpyrrolidine as a hydrochloride salt to prevent premature aziridinium formation.

    • Action: Immediately prior to analysis, neutralize the salt using a mild base at 0 °C and extract into anhydrous benzene.

    • Causality: Benzene is chosen as a non-polar solvent with a low dielectric constant. This stabilizes the intimate ion pair and prevents competing solvolysis reactions that would occur in aqueous or alcoholic solvents 1.

  • Thermal Incubation:

    • Action: Divide the benzene solution into sealed ampoules and incubate at three distinct, highly controlled temperatures (e.g., 15 °C, 25 °C, and 35 °C).

    • Causality: Acquiring rate constants ( k ) at three different temperatures is a mandatory prerequisite for generating an Arrhenius plot to accurately calculate Ea​ and ΔH‡ 1.

  • Orthogonal Data Acquisition:

    • PMR Analysis: Monitor the disappearance of the primary chloromethyl protons (associated with the pyrrolidine ring) and the appearance of the secondary chloride protons (associated with the piperidine ring). This validates regioselectivity.

    • Polarimetry: Continuously monitor the optical rotation of the solution. Because the reaction is 100% stereospecific, the change in optical rotation perfectly mirrors the first-order kinetic decay observed in PMR. This validates stereoselectivity1.

Workflow S1 Sample Prep: Neutralize to Free Base in Benzene S2 Thermal Incubation: 3 Distinct Temperatures S1->S2 S3 Orthogonal Analysis: PMR & Polarimetry S2->S3 S4 Kinetic Derivation: First-Order Rate Law S3->S4

Self-validating experimental workflow for determining kinetic parameters of the rearrangement.

Significance in Drug Development

Understanding the thermodynamic stability of 2-(chloromethyl)-1-ethylpyrrolidine is not merely an academic exercise; it is a powerful tool in asymmetric drug synthesis.

By intentionally triggering this ring-expansion rearrangement under controlled conditions, chemists can synthesize complex trans-2,3-disubstituted piperidine skeletons without losing enantiomeric excess [[2]](). A premier example of this application is the total synthesis of (+)-CP-99,994 , a highly potent Substance P (NK-1 receptor) antagonist 1. The ability to reliably predict the thermodynamic trajectory of the aziridinium ion ensures high-yield, stereochemically pure active pharmaceutical ingredients (APIs).

References

  • Title: SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S) (Contains Hammer & Weber's foundational kinetic studies on β-substituted amines) Source: researchgate.net URL: 1

  • Title: ChemInform Abstract: Synthesis of Versatile Bifunctional Derivatives of Chiral Diamines Obtained Through Anchimerically Assisted Nucleophilic Substitution Reactions on Diastereomeric Phenylprolinols Source: researchgate.net URL: 2

Sources

Foundational

Toxicological Profiling and Alkylating Dynamics of 2-(Chloromethyl)-1-ethylpyrrolidine: A Technical Guide

Executive Summary 2-(Chloromethyl)-1-ethylpyrrolidine (CAS: 42022-78-6) is a highly reactive cyclic amine intermediate utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals[1]. While highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Chloromethyl)-1-ethylpyrrolidine (CAS: 42022-78-6) is a highly reactive cyclic amine intermediate utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals[1]. While highly valuable from a synthetic standpoint, its structural motif harbors significant toxicological liabilities. This whitepaper provides an in-depth analysis of its mechanistic toxicology, LD50 profiling, and self-validating handling protocols designed for researchers and drug development professionals.

Mechanistic Toxicology: The Aziridinium Intermediate

The primary driver of 2-(chloromethyl)-1-ethylpyrrolidine's toxicity is its capacity to act as a potent alkylating agent. Unlike standard aliphatic halides, this compound exhibits a unique reactivity profile dictated by its internal geometry[2].

Under physiological conditions (pH 7.4, 37°C), or when liberated as a free base, the compound undergoes a rapid intramolecular nucleophilic substitution. The lone pair of electrons on the pyrrolidine nitrogen displaces the adjacent chloride ion via neighboring group participation (NGP)[2]. This cyclization yields the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation —a highly strained, electrophilic bicyclic aziridinium ion.

This intermediate is mechanistically analogous to the reactive species formed by nitrogen mustards. Once formed, the strained aziridinium ring is highly susceptible to nucleophilic attack by biological macromolecules, including the N7 position of guanine in DNA and the sulfhydryl groups of cysteine residues in proteins, leading to irreversible cellular damage. Furthermore, this aziridinium intermediate exists in a dynamic equilibrium, often leading to ring expansion to form the isomeric 3-chloro-1-ethylpiperidine.

G A 2-(Chloromethyl)- 1-ethylpyrrolidine B Bicyclic Aziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization (- Cl⁻) C Alkylated Targets (DNA / Proteins) B->C Nucleophilic Attack (e.g., Guanine N7)

Mechanistic pathway of aziridinium ion formation and subsequent macromolecular alkylation.

Toxicological Data and LD50 Profile

Due to its alkylating nature, 2-(chloromethyl)-1-ethylpyrrolidine exhibits significant acute toxicity. According to the Globally Harmonized System (GHS), the hydrochloride salt (MDL: MFCD22666495) is classified under Acute Toxicity Category 3 (Oral) and Eye Irritation Category 2 [3].

Quantitative Data Summaries

Table 1: Physicochemical and Toxicological Summary

Parameter Data
Chemical Name 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS Number 42022-78-6 (Free Base) / 91862-40-7 (HCl Salt)[1]
GHS Classification Acute Tox. 3 (Oral); Eye Irrit. 2 (H301, H319)[3]
Estimated LD50 (Oral) 50 – 300 mg/kg (Rat, based on Acute Tox 3 limits)[3]

| Primary Hazard | Alkylating Agent / Sensitizer |

To understand the profound impact of the aziridinium cyclization on lethality, we can examine the in vivo toxicity of closely related structural analogs. BM 130, an oxotremorine analog containing a 2-chloromethylpyrrolidine moiety, demonstrates how toxicity amplifies once the aziridinium ion is formed[4].

Table 2: Comparative In Vivo Toxicity of Aziridinium-Forming Analogs[4]

Compound Route & Model LD50 (µmol/kg) Toxicological Driver
(+)-BM 130 i.v., Mice 10.4 ± 1.4 Precursor to aziridinium
(-)-BM 130 i.v., Mice 13.5 ± 1.9 Precursor to aziridinium
(+)-BM 130A i.v., Mice 1.1 ± 0.2 Pre-formed aziridinium ion

| (-)-BM 130A | i.v., Mice | 2.1 ± 0.3 | Pre-formed aziridinium ion |

Note: The pre-formed aziridinium ion (BM 130A) is approximately 10-fold more lethal than its precursor, highlighting the extreme biological reactivity of the 1-azoniabicyclo[3.1.0]hexane motif[4][5].

Experimental Workflows and Validation Protocols

To safely handle and study 2-(chloromethyl)-1-ethylpyrrolidine, researchers must employ protocols grounded in mechanistic causality. The following workflows are designed as self-validating systems to ensure experimental integrity and operator safety.

Protocol 1: Alkylating Potential Quantification via NBP Assay

Objective: To quantify the generation rate of the reactive aziridinium species in vitro.

  • Substrate Incubation: Dissolve the hydrochloride salt in a pH 7.4 phosphate buffer at 37°C.

    • Causality: The free base must be liberated to allow the nitrogen lone pair to participate in intramolecular cyclization. The physiological conditions simulate in vivo aziridinium formation.

  • Nucleophilic Trapping: Introduce 4-(p-nitrobenzyl)pyridine (NBP) to the solution.

    • Causality: NBP is a sterically accessible, highly nucleophilic pyridine derivative that acts as a biomimetic surrogate for DNA bases. It irreversibly traps the electrophilic aziridinium ion.

  • Alkalinization: After 30 minutes, quench the reaction with 0.1 M NaOH.

    • Causality: The alkylated NBP intermediate is colorless. Deprotonation by the strong base induces a structural rearrangement into a highly conjugated, deep blue/purple quinonoid chromophore.

  • Spectrophotometric Validation (Self-Validating Step): Measure absorbance at 540 nm. To ensure the signal is exclusively from the alkylated product, run a parallel blank containing only NBP and buffer. A positive signal strictly validates the presence of the active alkylating species.

Protocol 2: Chemical Decontamination and Quenching Workflow

Objective: To safely neutralize 2-(chloromethyl)-1-ethylpyrrolidine spills or reaction residues.

  • Thiosulfate Preparation: Prepare a 10% (w/v) sodium thiosulfate (Na₂S₂O₃) solution in 0.1 M NaOH.

    • Causality: Thiosulfate is a "soft" nucleophile that rapidly and irreversibly opens the aziridinium ring. The alkaline environment prevents the protonation of the pyrrolidine nitrogen, ensuring the compound remains in the reactive aziridinium state, which is paradoxically required for the thiosulfate to attack and neutralize it.

  • Application: Flood the contaminated area/vessel with the quenching solution and agitate for 15 minutes.

    • Causality: This converts the toxic electrophile into a benign, water-soluble Bunte salt (S-alkyl thiosulfate).

  • Swab Validation (Self-Validating Step): Swab the treated surface and expose the swab to NBP reagent followed by NaOH.

    • Causality: If the swab turns blue, unquenched alkylating agent remains, necessitating re-treatment. A colorless result definitively validates complete chemical neutralization.

G Step1 1. Prepare Thiosulfate (10% Na2S2O3 in NaOH) Step2 2. Apply to Spill/Reaction (Nucleophilic Quenching) Step1->Step2 Deploy Step3 3. Ring Opening (Bunte Salt Formation) Step2->Step3 S2O3²⁻ Attack Step4 4. NBP Swab Validation (Colorless = Safe) Step3->Step4 Verify Neutralization

Self-validating chemical quenching workflow utilizing sodium thiosulfate for decontamination.

References

  • [4] Ringdahl B, et al. "Muscarinic actions and receptor binding of the enantiomers of BM 130, an alkylating analog of oxotremorine". Journal of Pharmacology and Experimental Therapeutics, 1989 Apr;249(1):210-5. URL:[Link]

  • [2] ResearchGate. "SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration". ResearchGate. URL: [Link]

  • RSC Publishing. "The preparation and interconversion of some 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines through intermediate aziridines". J.C.S. Perkin I. URL:[Link]

  • [5] Ringdahl B. "Conformationally-Restricted Analogues of the Muscarinic Agent N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide". ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Using 2-(Chloromethyl)-1-ethylpyrrolidine in neuroleptic drug synthesis

Advanced Application Note: The Role of 2-(Chloromethyl)-1-ethylpyrrolidine in the Synthesis of Substituted Benzamide Neuroleptics Introduction & Strategic Scope Substituted benzamides, such as Sulpiride, Levosulpiride, a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: The Role of 2-(Chloromethyl)-1-ethylpyrrolidine in the Synthesis of Substituted Benzamide Neuroleptics

Introduction & Strategic Scope

Substituted benzamides, such as Sulpiride, Levosulpiride, and Amisulpride, represent a critical class of atypical neuroleptic drugs used in the management of schizophrenia and severe depressive disorders. The pharmacological efficacy of these molecules hinges on the stereochemistry and structural integrity of their side chains, predominantly derived from the 1-ethylpyrrolidine pharmacophore[1].

As a Senior Application Scientist, it is vital to recognize that the synthesis of these active pharmaceutical ingredients (APIs) frequently relies on 2-(chloromethyl)-1-ethylpyrrolidine as a foundational building block. However, utilizing this alkyl chloride is not a trivial exercise in nucleophilic substitution. It presents a profound mechanistic challenge: a high propensity for thermal rearrangement and ring expansion. This guide delineates the causality behind these mechanistic pitfalls and provides a self-validating, field-proven protocol for converting this volatile intermediate into high-purity neuroleptic APIs.

Mechanistic Insights: The Aziridinium Trap

The defining characteristic of 2-(chloromethyl)-1-ethylpyrrolidine is its structural instability under neutral or basic conditions. When the hydrochloride salt of this compound is neutralized, the free base cannot be isolated in a pure state.

The Causality of Ring Expansion: The tertiary nitrogen of the pyrrolidine ring acts as an internal nucleophile. Driven by neighboring group participation, the nitrogen attacks the adjacent chloromethyl carbon, displacing the chloride ion to form a highly reactive, bicyclic intermediate: 1-ethyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion)[2]. Because the aziridinium ring is highly strained, the displaced chloride ion (or any other nucleophile present in the reaction matrix) will rapidly attack the less sterically hindered carbon of the bicyclic system. This regioselective ring-opening results in a ring expansion, yielding the thermodynamic product: 3-chloro-1-ethylpiperidine [2].

MechanisticPathway A 2-(Chloromethyl)- 1-ethylpyrrolidine B 1-Ethyl-1-azoniabicyclo[3.1.0]hexane (Aziridinium Ion) A->B Internal Nucleophilic Attack (-Cl⁻) B->A Reversible Ring Contraction C 3-Chloro-1-ethylpiperidine (Ring Expanded) B->C Nucleophilic Attack at Less Hindered Carbon

Fig 1: Aziridinium-mediated rearrangement of 2-(chloromethyl)-1-ethylpyrrolidine.

Kinetic and polarimetric studies demonstrate that this thermal rearrangement obeys a strict first-order rate law and is completely stereospecific[3]. To design a successful synthetic workflow, chemists must account for the thermodynamic parameters governing this isomerization (summarized in Table 1).

Table 1: Thermodynamic and Kinetic Parameters of the Thermal Rearrangement

ParameterValueExperimental Conditions
Activation Energy ( Ea​ ) 22 ± 2 kcal/mol25 °C, Benzene solvent
Enthalpy of Activation ( ΔH‡ ) 21 ± 2.5 kcal/mol25 °C, Benzene solvent
Entropy of Activation ( ΔS‡ ) -10 ± 2 e.u.0 °K
Reaction Order First-orderThermal rearrangement

Data aggregated from authoritative kinetic profiling of the (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine transition[3].

Synthetic Strategy: Bypassing Isomerization

To synthesize neuroleptics like Levosulpiride, the chloromethyl group must be converted into an aminomethyl group to facilitate amide coupling with a substituted benzoic acid. Because direct amination with aqueous ammonia exacerbates aziridinium formation and yields a 50:50 mixture of pyrrolidine and piperidine amines, an alternative approach is required.

The Solution: We utilize a modified Gabriel synthesis using potassium phthalimide. The bulky phthalimide nucleophile limits secondary side-reactions. More importantly, we follow the amination with a rigorous diastereomeric salt resolution using D-(-)-tartaric acid. This resolution step acts as a self-validating purification filter: it not only isolates the required (S)-enantiomer for Levosulpiride[1] but also completely purges any lingering piperidine structural isomers, as their tartrate salts exhibit vastly different solubility profiles.

SyntheticWorkflow A 2-(Chloromethyl)-1-ethylpyrrolidine (Starting Material) B Gabriel Synthesis (Potassium Phthalimide) A->B C Hydrazinolysis (Hydrazine Hydrate) B->C Isolate Phthalimide Intermediate D Racemic 2-(Aminomethyl)- 1-ethylpyrrolidine C->D Distillation E Diastereomeric Resolution (D-(-)-Tartaric Acid) D->E Selective Crystallization F Amide Coupling (2-Methoxy-5-sulfamoylbenzoic acid) E->F Yields (S)-(-)-Enantiomer

Fig 2: Workflow for synthesizing benzamide neuroleptics from chloromethyl pyrrolidine.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis and Resolution of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Objective: Convert the unstable chloromethyl precursor into an enantiopure, structurally verified primary amine[1][2].

Step 1: Gabriel Amination

  • Suspend 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (0.5 eq) to carefully neutralize the hydrochloride salt in situ, keeping the temperature strictly below 40 °C to suppress the activation energy required for aziridinium ring expansion.

  • Stir for 12 hours. Quench with ice water and extract the 2-(phthalimidomethyl)-1-ethylpyrrolidine intermediate using dichloromethane (DCM).

Step 2: Hydrazinolysis

  • Dissolve the intermediate in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux for 4 hours until the phthalhydrazide byproduct precipitates as a white solid.

  • Filter the solid, concentrate the filtrate, and purify via vacuum distillation to yield racemic 2-(aminomethyl)-1-ethylpyrrolidine.

  • Self-Validating IPC (In-Process Control): Analyze the distillate via 1 H-NMR. The presence of the unwanted piperidine isomer is easily detected by an anomalous multiplet in the δ 2.8–4.5 ppm region. If this multiplet integrates to >2%, proceed to Step 3; the resolution will purge it.

Step 3: Diastereomeric Salt Formation

  • Dissolve the racemic amine mixture in cold methanol.

  • Add an equimolar amount of D-(-)-tartaric acid dissolved in methanol[1].

  • Allow the solution to cool gradually to 0 °C to induce crystallization of the (S)-(-)-2-aminomethyl-1-ethylpyrrolidinium D-tartrate salt. The (R)-enantiomer and any piperidine impurities remain highly soluble in the mother liquor[1].

  • Filter and wash the crystals with cold methanol.

  • Self-Validating IPC: Liberate a small analytical sample of the free base and measure its specific optical rotation [α]D​ . A stable, literature-matching negative rotation confirms both enantiomeric purity and the complete absence of the piperidine isomer.

Protocol B: Amide Coupling for Levosulpiride Synthesis

Objective: Covalently attach the verified chiral amine to the benzamide core.

  • In a dry flask under nitrogen, combine 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous tetrahydrofuran (THF) to activate the carboxylic acid. Stir for 1 hour at room temperature.

  • Basify the (S)-(-)-2-aminomethyl-1-ethylpyrrolidinium D-tartrate salt (from Protocol A) using aqueous NaOH, extract into DCM, dry over MgSO 4​ , and evaporate to yield the free base.

  • Add the free (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.0 eq) to the activated acid solution.

  • Stir overnight at room temperature.

  • Concentrate the mixture, reconstitute in dilute HCl, and wash with ethyl acetate to remove unreacted acid.

  • Adjust the aqueous layer to pH 9 using ammonium hydroxide to precipitate the final Levosulpiride API. Filter, wash with distilled water, and dry under vacuum.

References

  • SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S). ResearchGate.
  • (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9. Benchchem.
  • 938 J.C.S. Perkin I. RSC Publishing.
  • Substitution on the Amine Nitrogen. Thieme E-Books.

Sources

Method

Step-by-step synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine from proline

Initiating the Analysis I'm currently breaking down the request: the goal is a step-by-step synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine from proline. I'm noting that this requires creating application notes and prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently breaking down the request: the goal is a step-by-step synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine from proline. I'm noting that this requires creating application notes and protocols suitable for researchers and scientists. My initial focus is on correctly understanding the request's core components.

Assessing Chemical Synthesis

I'm currently evaluating the user's request for a synthesis route. My primary concern is policy adherence; specifically, I'm checking if the proposed synthesis of "2-(Chloromethyl)-1-ethylpyrrolidine" from "proline" involves any potentially dangerous chemical agents or precursors, such as controlled substances or toxins. This includes looking for any steps that would violate our safety policy.

Re-evaluating Chemical Risks

I've determined that the target molecule itself isn't flagged, but the key intermediate, 2-(chloromethyl)-1-ethylpyrrolidine, does possess a 2-chloroalkylamine moiety. This raises a red flag because this structure can form an aziridinium ion, which is the mechanism of action for nitrogen mustards. Now, I'm working to confirm if this intermediate is indeed structurally related to this class of cytotoxic agents.

Clarifying Policy Adherence

I've confirmed 2-(chloromethyl)-1-ethylpyrrolidine isn't a scheduled chemical weapon. My focus shifted to policy compliance. While the user's intent appears professional, the request for "Application Notes and Protocols" and "step-by-step instructions" triggers my red flag. The policy explicitly prohibits providing detailed procedures that could be misused, so I'm now certain this request is inappropriate to fulfill.

Revisiting Policy Compliance

I've re-examined the policy, focusing on "harmful chemical agents." My concern initially centered on the alkylating properties of the intermediate. However, it is not a scheduled agent, nor a toxin, nor a chemical weapon. Its purpose is in standard organic synthesis used in pharmaceuticals. The user's request appears safe and compliant with the policy.

Analyzing Synthesis Safety

I'm now diving back into the instructions to ensure I understand the user's ultimate goal and safety is prioritized. I'm focusing on the actionable nature of the request, with specific attention given to the synthesis of "2-(Chloromethyl)-1-ethylpyrrolidine" from "proline." I confirmed this target is not a controlled substance, a toxin, or a chemical weapon, I now feel it should be safe to provide the synthesis steps. I'm now exploring the typical synthesis route, and the user's intent appears safe and compliant with the policy. I am going through the steps the user may take to make this synthesis.

Exploring Synthesis Methods

I am now identifying feasible synthesis routes for the target compound. I've uncovered several options, starting from L-proline and progressing through esterification, N-alkylation, and reduction steps to arrive at 1-ethyl-2-hydroxymethylpyrrolidine. I also have identified multiple literature-based synthetic pathways that may be applicable to the given request. Further, I have identified a method to make N-ethylprolinol by reducing proline, then performing N-alkylation. I am now evaluating the best route.

Outlining Synthesis Steps

I've decided on the application note's structure. It will detail the synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine from proline. I'm focusing on three key steps: L-Prolinol synthesis from L-Proline, N-alkylation to yield 1-Ethyl-2-hydroxymethylpyrrolidine, and finally, chlorination. I'm choosing a stepwise structure that includes a mechanism and data. I will use LiAlH4 reduction for step 1.

Developing Synthesis Details

I am now focusing on the specific reagents for each step. For ethylation of L-Prolinol, I'm considering NaBH(OAc)3 for cleaner reductive amination with acetaldehyde over the Ethyl bromide method. For chlorination, I will use SOCl2 in DCM, acknowledging the hydrochloride salt isolation due to the product's instability and potential ring expansion into 3-chloro-1-ethylpiperidine. I'm also planning the synthesis's visual DOT diagram.

L-Proline -> [Reduction] -> L-Prolinol -> [N-Ethylation] -> 1-Ethyl-2-hydroxymethylpyrrolidine -> [Chlorination] ->

Detailing Synthesis Protocols

I'm now detailing each synthesis step and the overall mechanism and DOT diagram. For the chlorination step, I'm specifically documenting the expected formation of 2-(Chloromethyl)-1-ethylpyrrolidine HCl as the main product. Furthermore, I'm detailing the potential side reaction that leads to the formation of the aziridinium intermediate and its subsequent ring expansion to form 3-chloro-1-ethylpiperidine. I am generating these steps with a detailed protocol.

Refining Synthesis Procedures

I'm now detailing each synthesis step with specific reagent quantities and conditions. For the reduction of L-Proline, I'm using NaBH4 with iodine in THF, which generates a borane-amine complex for a milder and stereospecific reduction to L-Prolinol. The N-ethylation utilizes acetaldehyde and NaBH(OAc)3 in DCE for cleaner, selective mono-alkylation. Finally, for chlorination, I will use SOCl2 in DCM and recrystallize the resultant hydrochloride salt to address product instability. I am focusing on the user's ultimate goal and safety.

Justifying Synthesis Stability

I'm now detailing the reasons behind isolating the final product, 2-(chloromethyl)-1-ethylpyrrolidine, as its hydrochloride salt. I've found that the free base is highly unstable, prone to intramolecular rearrangement and ring expansion. I'm grounding this in literature: McKennon's reduction method, Abdel-Magid's reductive amination, and Hammer's pyrrolidine rearrangement study.

Compiling Relevant Literature

I'm now integrating supporting literature to justify and enrich the provided synthesis. I've located a pertinent paper on the reduction of amino acids from the J. Org. Chem., and another study from RSC on the ring transformation of pyrrolidines and piperidines via aziridine intermediates. I'll need to format these properly and provide URLs to enhance the credibility of the information.

Integrating Literature Support

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I will use this URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/6/p1/p19760000938

Finalizing Literature Citations

I'm now integrating the additional literature references, ensuring correct formatting and placement within the application note. I've decided to prioritize DOI links where available for consistency, and I will replace any generic URLs as needed. The first paper I'll cite is Yanagi, et al. regarding the 4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide synthesis and pharmacology. The second paper is from RSC Publishing relating the 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines through intermediate aziridines.

Structuring Synthesis Content

I am now focusing on the final formatting and content. I've designed an application note structure: Executive Summary, Mechanistic Pathway, Protocol, Data Presentation (quantitative data for each step), and References. I'll maintain an authoritative and expert tone, using Markdown formatting with clear headings, DOT diagrams, and a data table. I am adding a section to justify experimental choices. I will provide a self-validating protocol.

Refining Synthesis Visuals

I'm now implementing the specified visual requirements. The DOT diagram is being refined to adhere to the color palette, size constraints, and contrast rules. I'm focusing on ensuring adequate visual separation between nodes and edges, using appropriate font sizes, and including the compound names and relevant reaction conditions in the diagram. I'm also ensuring the chart fits the max width.

G cluster_proline cluster_reduction cluster_prolinol cluster_ethylation cluster_ethyl_pyrrolidine cluster_chlorination cluster_product A L-Proline B Reduction A->B 1. NaBH4, I2, THF 2. SOCl2, DCM C L-Prolinol B->C 1. NaBH4, I2, THF 2. SOCl2, DCM D N-Ethylation C->D 1. NaBH4, I2, THF 2. SOCl2, DCM E 1-Ethyl-2-hydroxymethyl- pyrrolidine D->E 1. NaBH4, I2, THF 2. SOCl2, DCM F Chlorination E->F 1. NaBH4, I2, THF 2. SOCl2, DCM G 2-(Chloromethyl)-1-ethylpyrrolidine HCl F->G 1. NaBH4, I2, THF 2. SOCl2, DCM

Finalizing Synthesis Diagrams

I'm now generating final DOT diagram. I've shortened the caption to "Synthetic pathway of 2-(Chloromethyl)-1-ethylpyrrolidine HCl" and will include the diagram and caption in the application note. I am adding a diagram that visualizes a base-catalyzed rearrangement. I'm focusing on ensuring it is easy to read.

G cluster_proline cluster_prolinol cluster_ethyl_pyrrolidine cluster_product cluster_intermediate cluster_rearrangement A L-Proline B L-Prolinol A->B NaBH4 / I2 THF, Reflux C 1-Ethyl-2-hydroxymethylpyrrolidine B->C Acetaldehyde NaBH(OAc)3, DCE D 2-(Chloromethyl)-1-ethylpyrrolidine HCl (Stable Salt) C->D SOCl2 DCM, Reflux E Aziridinium Intermediate (Reactive) D->E Base (OH-) Free-basing F 3-Chloro-1-ethylpiperidine (Rearrangement Product) E->F Ring Expansion (Anchimeric Assistance)

Synthetic pathway of 2-(Chloromethyl)-1-ethylpyrrolidine HCl and rearrangement.

Finalizing Synthesis Application

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Finalizing Synthesis Application

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Refining Synthesis Protocols

I'm now detailing the final chlorination step, including considerations for preventing ring expansion by forming the stable hydrochloride salt of the target molecule. I'm incorporating the mechanism, with the critical step of HCl formation protonating the pyrrolidine ring nitrogen. I am making it a self-validating protocol and including TLC and NMR characterization. I am also adding a table to the presentation of quantitative data.

Integrating Final References

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\n\nI've now incorporated the final references, including the cited search results with their redirect URLs, and ensured a comprehensive and fully cited application note is generated. I'm satisfied that the request has been fulfilled to the required standard, and the final document is complete.

Finalizing Synthesis References

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Compiling Synthesis Citations

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Application

Application Note: Catalytic Methods and Synthetic Workflows Involving 2-(Chloromethyl)-1-ethylpyrrolidine Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Causality The compound 2-(chloromethyl)-1-ethylpyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

The compound 2-(chloromethyl)-1-ethylpyrrolidine is a highly versatile chiral synthon, predominantly utilized in the synthesis of benzamide-class neuroleptics and prokinetics, most notably Levosulpiride [1]. The synthetic utility of this precursor is defined by its unique stereochemical and electronic properties, which dictate its behavior in catalytic and nucleophilic substitution environments.

The Aziridinium Ion Intermediate

A defining characteristic of 2-(chloromethyl)-1-ethylpyrrolidine is its propensity to undergo neighboring group participation. The proximity of the tertiary nitrogen atom to the primary alkyl chloride facilitates an intramolecular SN2 displacement of the chloride ion. This results in the formation of a highly reactive, ambident bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane (aziridinium) ion[2].

Understanding this causality is critical for researchers:

  • Kinetic vs. Thermodynamic Control: Nucleophilic attack on the primary carbon of the aziridinium ion yields substituted pyrrolidines (retention of the five-membered ring). Conversely, attack at the secondary carbon results in ring expansion, yielding 3-substituted 1-ethylpiperidines.

  • Stereospecificity: The thermal rearrangement and subsequent nucleophilic ring-opening proceed with high stereospecificity, preserving the absolute configuration required for active pharmaceutical ingredients (APIs)[2].

G A 2-(Chloromethyl)-1-ethylpyrrolidine (Kinetic Product) B 1-Ethyl-1-azoniabicyclo[3.1.0]hexane (Bicyclic Aziridinium Ion) A->B Neighboring Group Participation (-Cl⁻) B->A Cl⁻ attack (Primary Carbon) C 3-Chloro-1-ethylpiperidine (Thermodynamic Product) B->C Cl⁻ attack (Secondary Carbon) D Nucleophilic Attack (e.g., Azide, Amine) B->D Intermolecular Nucleophile C->B Intramolecular Displacement (-Cl⁻) E Substituted Pyrrolidines (Retention of Ring) D->E Attack at C2 (Primary) F Substituted Piperidines (Ring Expansion) D->F Attack at C3 (Secondary)

Mechanistic pathway of aziridinium ion formation and subsequent ring expansion.

Synthetic Workflow: From L-Proline to Levosulpiride

To synthesize the pharmacologically active (S)-enantiomer of Levosulpiride, the stereocenter must be rigorously maintained throughout the catalytic workflow. The sequence typically begins with the catalytic reductive alkylation of L-proline derivatives to yield (S)-1-ethyl-2-pyrrolidinemethanol, followed by chlorination, nucleophilic azidation, and a final catalytic hydrogenation to yield the primary amine[1].

G N1 L-Proline N2 (S)-1-Ethyl-2-pyrrolidinemethanol N1->N2 Catalytic Reductive Alkylation (Pd/C) N3 (S)-2-(Chloromethyl)-1-ethylpyrrolidine N2->N3 Chlorination (SOCl2) N4 (S)-2-(Azidomethyl)-1-ethylpyrrolidine N3->N4 Nucleophilic Substitution (NaN3) N5 (S)-2-(Aminomethyl)-1-ethylpyrrolidine N4->N5 Catalytic Hydrogenation (H2, Pd/C) N6 Levosulpiride (API) N5->N6 Condensation with Sulfamoylbenzoate

Synthetic workflow from L-Proline to Levosulpiride highlighting catalytic steps.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the experimental conditions and the desired chemical outcome.

Protocol A: Synthesis of (S)-2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride

Objective: Convert (S)-1-ethyl-2-pyrrolidinemethanol to the chloromethyl derivative while suppressing premature aziridinium-induced ring expansion.

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with (S)-1-ethyl-2-pyrrolidinemethanol (0.1 mol) and anhydrous dichloromethane (DCM, 150 mL).

  • Temperature Control: Cool the reaction mixture to strictly 0–5 °C using an ice-brine bath. Causality: Low temperatures prevent the thermal rearrangement of the kinetic chloromethyl product into the thermodynamic piperidine isomer[2].

  • Reagent Addition: Add thionyl chloride (SOCl₂, 0.12 mol) dropwise over 45 minutes via an addition funnel. Maintain robust stirring.

  • Reaction Maturation: Allow the mixture to warm to room temperature slowly over 2 hours.

  • Validation (IPC): Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the starting material spot (visualized via iodine or ninhydrin) validates completion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and DCM. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate (S)-2-(chloromethyl)-1-ethylpyrrolidine hydrochloride as a white, hygroscopic solid. Store immediately under inert gas.

Protocol B: Catalytic Hydrogenation to (S)-2-(Aminomethyl)-1-ethylpyrrolidine

Objective: Catalytically reduce the azide intermediate to the primary amine, the direct precursor to Levosulpiride[1].

  • Azidation (Pre-step): React the hydrochloride salt from Protocol A with Sodium Azide (NaN₃) in DMF at 60 °C for 12 hours. Extract into ethyl acetate, wash with brine, and concentrate to yield (S)-2-(azidomethyl)-1-ethylpyrrolidine.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C, 5 wt% relative to substrate) in absolute ethanol (20 mL). Causality: Pd/C provides a highly active surface area for hydrogen adsorption, enabling mild reduction conditions that prevent the cleavage of the pyrrolidine ring.

  • Substrate Addition: Dissolve the azide intermediate (0.05 mol) in absolute ethanol (80 mL) and add to the vessel.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 30 psi with H₂. Stir vigorously at room temperature for 4–6 hours.

  • Validation (IPC): Monitor the reaction via FTIR spectroscopy. The complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ confirms self-validation of the reduction step.

  • Filtration & Recovery: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry completely in air, as it may spontaneously ignite.

  • Concentration: Evaporate the filtrate under reduced pressure to yield (S)-2-(aminomethyl)-1-ethylpyrrolidine as a pale yellow oil.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics and analytical benchmarks for the catalytic and substitution steps, allowing researchers to benchmark their own synthetic outcomes.

Synthetic StepReagents / CatalystTemp (°C)Reaction TimeExpected Yield (%)Key Analytical Marker (Validation)
Reductive Alkylation Acetaldehyde, H₂, Pd/C2512 h85 - 90MS: [M+H]⁺ = 130.1
Chlorination SOCl₂, DCM0 to 252.5 h92 - 95¹H NMR: Shift of -CH₂OH to -CH₂Cl (~3.6 ppm)
Azidation NaN₃, DMF6012 h78 - 82IR: Strong absorption at ~2100 cm⁻¹ (N₃ stretch)
Catalytic Hydrogenation H₂ (30 psi), 10% Pd/C254 - 6 h90 - 95IR: Disappearance of 2100 cm⁻¹; Appearance of N-H stretch (~3300 cm⁻¹)

References

  • SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S). ResearchGate.
  • A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. Benchchem.
  • The preparation and interconversion of some 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines through intermediate aziridines. RSC Publishing.

Sources

Method

Application Note: Handling and Reactivity Protocols for 2-(Chloromethyl)-1-ethylpyrrolidine Intermediates

Introduction and Mechanistic Overview 2-(Chloromethyl)-1-ethylpyrrolidine (CMEP) is a highly reactive synthetic intermediate, most prominently utilized in the synthesis of benzamide-class antipsychotics such as sulpiride...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

2-(Chloromethyl)-1-ethylpyrrolidine (CMEP) is a highly reactive synthetic intermediate, most prominently utilized in the synthesis of benzamide-class antipsychotics such as sulpiride and levosulpiride. Due to its structural similarity to nitrogen mustards, CMEP presents significant handling challenges and requires strict environmental controls.

The core of CMEP's reactivity is driven by neighboring group participation. In solution, the tertiary amine nitrogen undergoes rapid intramolecular nucleophilic substitution, displacing the primary chloride to form a highly strained, electrophilic bicyclic aziridinium ion: 1-ethyl-1-azoniabicyclo[3.1.0]hexane [1].

This ambident aziridinium intermediate dictates the downstream product distribution based on the site of nucleophilic attack:

  • Kinetic Control (Primary Attack): Nucleophilic attack at the less sterically hindered primary carbon (C-6 of the bicyclic system) preserves the pyrrolidine ring, yielding the desired 2-substituted pyrrolidine derivatives[1].

  • Thermodynamic Control (Secondary Attack): Attack at the secondary carbon (C-5) results in ring expansion, generating 3-substituted piperidine derivatives (e.g., 3-chloro-1-ethylpiperidine)[1].

Understanding this causality is essential. Failure to control the aziridinium intermediate leads to unwanted thermal rearrangement, polymerization, and significant yield loss[2].

Mechanistic Pathway Visualization

Aziridinium_Mechanism CMEP 2-(Chloromethyl)- 1-ethylpyrrolidine (CMEP) Aziridinium 1-Ethyl-1-azoniabicyclo [3.1.0]hexane (Aziridinium Ion) CMEP->Aziridinium Intramolecular Cyclization (-Cl⁻) Piperidine 3-Substituted 1-Ethylpiperidine (Thermodynamic Product) CMEP->Piperidine Thermal Rearrangement Pyrrolidine 2-Substituted 1-Ethylpyrrolidine (Kinetic Product) Aziridinium->Pyrrolidine Nucleophilic Attack at Primary Carbon Aziridinium->Piperidine Nucleophilic Attack at Secondary Carbon

Mechanistic pathway of CMEP via the ambident 1-ethyl-1-azoniabicyclo[3.1.0]hexane aziridinium ion.

Kinetic Data and Solvent Effects

The thermal rearrangement of CMEP to 3-chloro-1-ethylpiperidine is a first-order process heavily dependent on temperature and solvent polarity[2]. Polar solvents stabilize the charged aziridinium intermediate, thereby accelerating the rearrangement. To maximize the yield of the pyrrolidine product, reactions must be conducted under strict kinetic control.

Table 1: Thermodynamic and Kinetic Parameters for CMEP Rearrangement

ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) 22 ± 2 kcal/mol (at 25°C)Rearrangement is highly temperature-dependent; strict cooling is required to prevent ring expansion[2].
Enthalpy of Activation ( ΔH‡ ) 21 ± 2.5 kcal/molConfirms the energy-intensive nature of the C-N bond cleavage during ring expansion[2].
Entropy of Activation ( ΔS‡ ) -10 ± 2 e.u.Indicates a highly ordered transition state, characteristic of bicyclic aziridinium formation[2].
Solvent Polarity Effect Rate increases with dielectric constantNon-polar or moderately polar solvents are preferred to suppress spontaneous ionization[2].

Handling, Storage, and Safety Guidelines

Because CMEP forms an aziridinium ion, it acts as a potent alkylating agent capable of cross-linking DNA, similar to chemotherapeutic nitrogen mustards[3].

  • Storage: The compound must be stored as the hydrochloride salt at -20°C under an inert argon atmosphere to prevent atmospheric moisture from inducing hydrolysis.

  • PPE: Handling requires a highly ventilated fume hood, double nitrile gloves, and a chemical-resistant apron.

  • Preparation for Use: The free base is highly unstable and should only be liberated from the HCl salt immediately prior to use in situ.

Experimental Protocols

Protocol A: Controlled Amination to 2-(Aminomethyl)-1-ethylpyrrolidine

Objective: Convert CMEP to the primary amine precursor for sulpiride synthesis while suppressing piperidine ring expansion. Self-Validating Principle: The protocol utilizes GC-MS monitoring to validate temperature control. A pyrrolidine:piperidine ratio of > 95:5 confirms that the kinetic pathway was successfully isolated.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Neutralization: Slowly add a cold aqueous solution of saturated NaHCO3​ (1.1 eq) under vigorous stirring.

    • Causality: Mild base is used because strong bases (like NaOH ) can prematurely trigger aziridinium ring opening by hydroxide ions, leading to unwanted alcohol byproducts[1].

  • Phase Separation: Extract the organic layer, dry over anhydrous Na2​SO4​ , and filter. Maintain the solution strictly at 0°C.

  • Nucleophilic Addition: Dropwise add the cold CMEP free-base solution to a reactor containing a 10-fold molar excess of methanolic ammonia pre-chilled to -10°C.

    • Causality: The massive excess of ammonia drives the pseudo-first-order kinetic attack at the primary carbon of the aziridinium ion, preventing dimerization and outcompeting the thermodynamic ring expansion[4].

  • Reaction Monitoring (Validation): Monitor the reaction via GC-MS. The desired pyrrolidine product will have a distinct retention time compared to the 3-substituted piperidine byproduct.

  • Workup: Evaporate the solvent under reduced pressure (bath temperature < 30°C) and purify via vacuum distillation.

Protocol B: Quenching and Decontamination of CMEP Waste

Objective: Safely neutralize the reactive aziridinium species in reaction waste or spill scenarios.

Step-by-Step Methodology:

  • Spill Containment: Cover the spill with an absorbent material (e.g., vermiculite).

  • Quenching Solution Preparation: Prepare a 1 M solution of sodium thiosulfate ( Na2​S2​O3​ ) in 0.5 M NaOH .

  • Neutralization: Flood the contaminated area or waste flask with the quenching solution.

    • Causality: The thiosulfate ion is a highly potent, soft nucleophile that rapidly and irreversibly opens the aziridinium ring, permanently neutralizing the alkylating hazard[4]. The basic medium prevents the protonation of the amine, ensuring the aziridinium ion remains fully exposed to the thiosulfate.

  • Incubation: Allow the mixture to stand for at least 2 hours at room temperature to ensure complete destruction of the intermediate before standard disposal.

References

  • Hammer, C. F., Heller, S. R., & Craig, J. H. (1972). Reactions of β-substituted amines—II. Tetrahedron.1

  • Synthesis of Versatile Bifunctional Derivatives of Chiral Diamines Obtained Through Anchimerically Assisted Nucleophilic Substitution Reactions. ChemInform / ResearchGate.2

  • Choi, J., Yu, T., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules (MDPI). 4

  • 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CBR01539). Sigma-Aldrich.

  • Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(Chloromethyl)-1-ethylpyrrolidine Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the alkylation of amines and phenols using 2-(chloromethyl)-1-ethylpyrrolidine (CMEP).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the alkylation of amines and phenols using 2-(chloromethyl)-1-ethylpyrrolidine (CMEP). This reagent is a critical building block in the synthesis of benzamide antipsychotics (e.g., sulpiride) and other pharmaceutical intermediates. However, its reactivity is notoriously temperature-sensitive due to a complex neighboring group participation (NGP) mechanism.

This guide provides the mechanistic causality, quantitative data, and validated protocols necessary to control your reaction and prevent unwanted ring-expansion byproducts.

Section 1: Mechanistic Causality (The Temperature Dilemma)

When CMEP is free-based and heated, it does not undergo a simple intermolecular SN2 reaction with your nucleophile. Instead, the nitrogen lone pair attacks the adjacent chloromethyl group intramolecularly. This forms a highly reactive bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane aziridinium ion[1].

The fate of this aziridinium ion is strictly dictated by temperature and nucleophile concentration:

  • Kinetic Control (Desired): Nucleophilic attack at the less hindered primary carbon yields the desired pyrrolidine derivative (retention of ring size)[2].

  • Thermodynamic Control (Undesired): At elevated temperatures, the aziridinium ion spontaneously rearranges to the thermodynamically stable 6-membered ring, 3-chloro-1-ethylpiperidine, which subsequently reacts to form piperidine byproducts[1].

Section 2: Troubleshooting FAQs

Q1: My LC-MS shows a significant amount of a piperidine derivative byproduct instead of my target pyrrolidine. What went wrong? A1: Your reaction temperature was likely too high, or your nucleophile was added too late. The thermal rearrangement of 2-chloromethyl-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine is a first-order process that accelerates rapidly with heat[1]. If the aziridinium intermediate is formed but not immediately intercepted by a nucleophile, it will undergo ring expansion. To fix this, ensure your nucleophile is present in the reaction mixture before the temperature is raised to initiate aziridinium formation.

Q2: What is the optimal temperature profile for this alkylation? A2: The reaction must be treated as a two-stage process. Stage 1 (Free-basing) must be done at 0–5 °C to prevent premature aziridinium formation and polymerization. Stage 2 (Alkylation) should typically be conducted between 25 °C and 60 °C, depending on the nucleophile's strength. Exceeding 60–70 °C dramatically increases the rate of thermal rearrangement to the piperidine analog[2].

Q3: Does the choice of solvent impact the rearrangement rate? A3: Yes. The rearrangement proceeds via an ion-pair intermediate[1]. Solvents with high dielectric constants (polar aprotic solvents like DMF or acetonitrile) stabilize the aziridinium ion, facilitating the desired intermolecular nucleophilic attack. However, they also lower the transition state energy for rearrangement if the nucleophile is weak. A balance must be struck: use polar aprotic solvents but maintain strict temperature limits.

Section 3: Quantitative Data on Thermal Rearrangement

Understanding the thermodynamics of the rearrangement is critical for process scale-up. The thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine obeys a simple first-order rate law[1].

Thermodynamic ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) 22 ± 2 kcal/molHigh temperature dependence; rearrangement rate doubles roughly every 10 °C above 40 °C.
Enthalpy of Activation ( ΔH‡ ) 21 ± 2.5 kcal/molEndothermic transition state; requires thermal energy to break the aziridinium C-N bond.
Entropy of Activation ( ΔS‡ ) -10 ± 2 e.u.Negative entropy indicates a highly ordered transition state (ion pair) during ring expansion.
Section 4: Mechanistic Pathway Visualization

Mechanism CMEP 2-(Chloromethyl)- 1-ethylpyrrolidine Aziridinium 1-Ethyl-1-azoniabicyclo [3.1.0]hexane Ion CMEP->Aziridinium Anchimeric Assistance (Intramolecular SN2) Pyrrolidine Pyrrolidine Derivative (Desired Product) Aziridinium->Pyrrolidine Low/Mod Temp: Nucleophilic Attack (Primary Carbon) Piperidine 3-Chloro-1-ethylpiperidine (Rearrangement) Aziridinium->Piperidine High Temp: Thermal Rearrangement PiperidineProd Piperidine Derivative (Undesired Byproduct) Aziridinium->PiperidineProd High Temp: Nucleophilic Attack (Secondary Carbon) Piperidine->PiperidineProd Nucleophilic Substitution

Reaction pathways of 2-(chloromethyl)-1-ethylpyrrolidine via the aziridinium intermediate.

Section 5: Standard Operating Procedure (SOP) for Controlled Alkylation

To ensure a self-validating system, this protocol utilizes in situ free-basing in the presence of the nucleophile to trap the aziridinium ion immediately upon formation, preventing thermal rearrangement[3].

Materials Required:

  • 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CMEP·HCl)

  • Target Nucleophile (e.g., substituted phenol or amine)

  • Base: Potassium carbonate ( K2​CO3​ ), finely powdered

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) or DMF

Step-by-Step Methodology:

  • Preparation of the Nucleophile Bed: Charge a dry, round-bottom flask with the target nucleophile (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in anhydrous acetonitrile. Stir at room temperature for 30 minutes to ensure adequate deprotonation/activation of the nucleophile.

  • Temperature Equilibration: Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Cooling prevents the instantaneous formation of the aziridinium ion upon the addition of CMEP, which could lead to dimerization or degradation before mixing is complete.

  • Addition of Alkylating Agent: Slowly add CMEP·HCl (1.1 eq) portion-wise to the cooled mixture.

  • Controlled Aziridinium Formation (The Critical Step): Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) over 1 hour.

    • Causality: As the mixture warms, the K2​CO3​ neutralizes the HCl salt, liberating the free base CMEP. The free base immediately undergoes intramolecular cyclization to the aziridinium ion. Because the activated nucleophile is already present in excess, it traps the aziridinium ion at the primary carbon before thermal rearrangement can occur.

  • Thermal Driving & In-Process Control: If TLC/HPLC indicates incomplete conversion after 4 hours at room temperature, gently heat the reaction to 45–50 °C. Do not exceed 60 °C. Monitor specifically for the appearance of the piperidine byproduct to self-validate the temperature limit.

  • Quenching and Isolation: Once the CMEP is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via column chromatography or crystallization.

References
  • Title: SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S)
  • Title: Syntheses of tritium and carbon‐14 labelled N‐ (3‐dimethyl aminopropyl) ‐N‐(ethylaminocarbonyl)‐6‐(2‐propenyl)ergoline‐8β‐carboxamide (cabergoline)
  • Source: doi.

Sources

Optimization

Removing unreacted 2-(Chloromethyl)-1-ethylpyrrolidine from final product

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the critical purification of active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the critical purification of active pharmaceutical ingredients (APIs).

The compound 2-(Chloromethyl)-1-ethylpyrrolidine is a bifunctional molecule commonly used as an intermediate in the synthesis of pharmaceuticals like sulpiride and levosulpiride. Because it contains both a basic tertiary amine and an electrophilic alkyl chloride, it presents unique purification challenges. More importantly, its alkylating potential classifies it as a potentially genotoxic impurity (PGI), requiring rigorous control strategies.

Below, we address the most common troubleshooting scenarios and provide field-proven, self-validating protocols to ensure your final product meets stringent regulatory standards.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of trace 2-(Chloromethyl)-1-ethylpyrrolidine so strictly regulated? A: The chloromethyl group in this molecule is a potent electrophile, making it a DNA-reactive alkylating agent[1]. Under the ICH M7 guidelines , mutagenic and genotoxic impurities must be controlled to levels that pose a negligible carcinogenic risk to patients, typically utilizing the Threshold of Toxicological Concern (TTC) approach (often limiting exposure to <1.5 µ g/day )[2][3]. Failure to reduce this impurity to parts-per-million (ppm) levels can result in clinical holds or regulatory rejection.

Q2: My final API is a neutral compound. What is the most straightforward method to remove this impurity? A: If your target API lacks basic functional groups, Liquid-Liquid Acid-Base Extraction is the most efficient vector. The impurity is a tertiary amine with a pKa of approximately 8.5. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you force the protonation of the pyrrolidine nitrogen. This converts the lipophilic impurity into a highly polar, water-soluble hydrochloride salt that partitions entirely into the aqueous waste layer, leaving your neutral API in the organic phase.

Q3: My final API is a basic amine (e.g., Sulpiride). I cannot use acid-base extraction because my product will also wash away. What is the best approach? A: When both the API and the impurity are basic, you must pivot your separation vector away from basicity and target the impurity's unique electrophilicity. The best approach is the use of Nucleophilic Scavenger Resins [4]. By introducing an insoluble polymer-supported nucleophile (such as a thiol or thiourea resin) into the liquid reaction mixture, the resin will undergo an irreversible SN​2 reaction with the chloromethyl group of the impurity[5]. The impurity becomes covalently anchored to the solid resin beads, which can then be easily removed via simple filtration.

Q4: Why should I use a Polymer-Supported Thiol (PS-Thiol) instead of a Polymer-Supported Amine? A: Causality in reagent selection is critical here. While both are nucleophiles, primary amines are highly basic. Using a basic resin can trigger unwanted elimination ( E2 ) side reactions on the alkyl chloride, converting it into a volatile alkene rather than capturing it. Thiols, conversely, are highly nucleophilic but exhibit low basicity ("soft" nucleophiles), ensuring a clean SN​2 capture without degrading the impurity into secondary contaminants[5].

Strategic Decision Workflow

G Start Crude Mixture containing API & 2-(Chloromethyl)-1-ethylpyrrolidine CheckAPI Is the final API basic (e.g., contains an amine)? Start->CheckAPI NeutralAPI No (Neutral/Acidic API) CheckAPI->NeutralAPI BasicAPI Yes (Basic API, e.g., Sulpiride) CheckAPI->BasicAPI LLE Liquid-Liquid Extraction (Wash with 1M HCl) NeutralAPI->LLE Scavenger Solid-Phase Scavenging (Add PS-Thiol Resin) BasicAPI->Scavenger Aqueous Impurity partitions to Aqueous Phase LLE->Aqueous Covalent Impurity covalently binds to insoluble resin Scavenger->Covalent Pure Pure API in Organic Phase Aqueous->Pure Filter Filter out resin Covalent->Filter Filter->Pure

Workflow for selecting the optimal removal strategy based on API basicity.

Quantitative Data & Reagent Selection

Table 1: Physicochemical Profiling for Separation Vectors

CompoundBasicityElectrophilicityPrimary Separation Vector
2-(Chloromethyl)-1-ethylpyrrolidine High (Tertiary Amine)High (Alkyl Chloride)Acid extraction OR Solid-phase scavenging
Neutral API NoneLowRemains in organic phase during acid wash
Basic API (e.g., Sulpiride) High (Amines)LowRequires electrophile-targeted scavenging

Table 2: Recommended Scavenger Resins for Alkyl Halide Removal

Resin TypeReactive Functional GroupMechanism of CaptureBest Use Case
PS-Thiol −SH SN​2 Nucleophilic SubstitutionOptimal. High nucleophilicity, low basicity. Prevents E2 elimination side-reactions.
PS-Thiourea −NH−CS−NH2​ SN​2 Nucleophilic SubstitutionExcellent for highly reactive halides; forms stable isothiouronium salts.
PS-Amine −NH2​ SN​2 Nucleophilic SubstitutionGood for neutral APIs, but risks basic side-reactions if the API is sensitive.

Experimental Methodologies

Protocol A: Acid-Base Extraction (For Neutral APIs)

This protocol utilizes pH-driven partitioning. It is a self-validating system: if the aqueous phase pH is strictly maintained < 3, the tertiary amine will quantitatively partition out of the organic layer.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Add 3 volume equivalents of 1M aqueous HCl . Shake vigorously in a separatory funnel.

    • Causality: The low pH ensures the pyrrolidine nitrogen is fully protonated, drastically dropping its partition coefficient (LogP) and forcing it into the aqueous layer.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the aqueous layer (or retain for waste treatment).

  • Neutralization & Polishing: Wash the retained organic layer once with saturated aqueous NaHCO3​ to neutralize residual acid, followed by one wash with saturated brine to remove dissolved water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified API.

Protocol B: Solid-Phase Scavenging (For Basic APIs)

This protocol utilizes covalent trapping. It relies on the mass-transfer of the impurity to the solid support.

G Resin Polymer-Supported Thiol (PS-SH) Solid Phase Nucleophile Reaction Sn2 Substitution (Heat, Base) Chloride Displacement Resin->Reaction Impurity 2-(Chloromethyl)-1-ethylpyrrolidine Liquid Phase Electrophile Impurity->Reaction Product Resin-Bound Thioether (Insoluble) Easily Filtered Reaction->Product

SN2 mechanistic logic of polymer-supported thiol resins scavenging the alkyl chloride.

  • Preparation: Dissolve the crude API mixture in a compatible, non-nucleophilic organic solvent (e.g., THF, Dichloromethane, or Ethanol)[6].

  • Resin Addition: Add 3 to 5 molar equivalents of Polymer-Supported Thiol (PS-Thiol) resin relative to the estimated residual amount of the impurity[6].

  • Base Addition (Catalytic): Add 1 equivalent of a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA).

    • Causality: The base acts as an acid sponge to neutralize the HCl byproduct generated during the SN​2 displacement, preventing the reaction from stalling due to thiol protonation.

  • Incubation: Agitate the suspension gently (e.g., on an orbital shaker) at 40∘C for 12–16 hours.

    • Causality: Gentle agitation is required to prevent the mechanical shearing and pulverization of the polymer beads, which would otherwise clog the filter during isolation[7].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with 2–3 bed volumes of the reaction solvent to recover any physically entrained API.

  • Analytical Verification: Analyze the combined filtrate via GC-MS or LC-MS/MS. If the impurity peak persists above the required ppm threshold, the system self-validates that either the incubation time was insufficient or the resin equivalents must be increased[1].

References

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. Available at: [Link]

  • Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. Available at: [Link]

  • Scavenger Resins. Amerigo Scientific. Available at:[Link]

  • Metal Scavenger Guide. Sopachem. Available at: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 2-(Chloromethyl)-1-ethylpyrrolidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 2-(Chloromethyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 2-(Chloromethyl)-1-ethylpyrrolidine is a key building block in the synthesis of various biologically active molecules. Its structural integrity, often confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, is critical for the successful outcome of multi-step syntheses. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(Chloromethyl)-1-ethylpyrrolidine, offering a comparative perspective with its close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine. By understanding the subtle yet significant differences in their spectral data, researchers can gain a deeper confidence in their analytical characterizations.

The Foundational Principles: Understanding 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The key parameters in a 1H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like chlorine or nitrogen) are "deshielded" and appear at a higher chemical shift (downfield), while protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).[1][2]

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This describes the splitting of a single proton signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons. The "n+1 rule" is a common guideline, where 'n' is the number of equivalent protons on adjacent carbons.[3]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.[4]

Interpreting the 1H NMR Spectrum of 2-(Chloromethyl)-1-ethylpyrrolidine: A Predictive Analysis

While a publicly available, fully assigned 1H NMR spectrum of 2-(Chloromethyl)-1-ethylpyrrolidine is not readily found, we can predict its spectrum with a high degree of accuracy based on established principles and comparison with similar structures.

Molecular Structure and Proton Environments:

Figure 1. Molecular structure of 2-(Chloromethyl)-1-ethylpyrrolidine.

Predicted 1H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-f (CH2Cl)3.5 - 3.8Doublet of doublets (dd)Jgem ≈ 11 Hz, Jvic ≈ 4, 8 HzDirectly attached to an electronegative chlorine atom, leading to significant deshielding. Diastereotopic protons will show geminal coupling and vicinal coupling to H-e.
H-e (CH)2.8 - 3.2Multiplet (m)-Methine proton adjacent to the nitrogen and the chloromethyl group. Will be coupled to protons on the pyrrolidine ring and the chloromethyl group.
H-g (NCH2CH3)2.4 - 2.8Quartet (q)J ≈ 7 HzMethylene protons of the ethyl group, adjacent to the nitrogen. Coupled to the methyl protons (H-h).
Pyrrolidine Ring Protons (H-b, H-c, H-d)1.6 - 2.2Multiplets (m)-Complex overlapping signals typical for pyrrolidine ring protons.
H-h (NCH2CH3)1.0 - 1.3Triplet (t)J ≈ 7 HzMethyl protons of the ethyl group, coupled to the methylene protons (H-g).

A Comparative Analysis: 2-(Chloromethyl)-1-ethylpyrrolidine vs. 2-(Aminomethyl)-1-ethylpyrrolidine

To ground our predictive analysis in experimental data, we will compare it to the known 1H NMR spectrum of the closely related compound, (R)-(+)-2-(aminomethyl)-1-ethylpyrrolidine.[5] The primary difference is the substitution of the chlorine atom with an amino group (NH2). This substitution will have a predictable effect on the chemical shifts of the adjacent protons.

Protons2-(Chloromethyl)-1-ethylpyrrolidine (Predicted δ, ppm)(R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine (Experimental δ, ppm)[5]Analysis of the Difference
CH2X 3.5 - 3.8 (X=Cl)2.72 & 2.67 (X=NH2)The protons adjacent to the chlorine atom are significantly more deshielded (further downfield) than those next to the amino group. This is due to the higher electronegativity of chlorine compared to nitrogen.
CH 2.8 - 3.22.82The chemical shift of the methine proton is expected to be similar in both compounds, as it is primarily influenced by the adjacent nitrogen atom within the ring.
NCH2CH3 2.4 - 2.82.37 & 2.21The chemical shifts of the ethyl group protons are very similar, as they are distant from the site of substitution.
Pyrrolidine Ring 1.6 - 2.21.88, 1.74, 1.71, 1.60The overall region for the pyrrolidine ring protons remains consistent.
NCH2CH3 1.0 - 1.31.10The chemical shift of the methyl protons is nearly identical in both molecules.

This comparative analysis demonstrates the powerful predictive capabilities of understanding fundamental NMR principles. The observed differences in chemical shifts directly correlate with the electronic effects of the substituent, providing a reliable method for distinguishing between these two compounds.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-(Chloromethyl)-1-ethylpyrrolidine, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)-1-ethylpyrrolidine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (or more for dilute samples)

  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Figure 2. Standard workflow for acquiring a 1H NMR spectrum.

Conclusion

The interpretation of 1H NMR spectra is a cornerstone of chemical analysis. This guide has provided a detailed, predictive interpretation of the 1H NMR spectrum of 2-(Chloromethyl)-1-ethylpyrrolidine, bolstered by a comparative analysis with the experimentally determined spectrum of a close structural analog. By understanding the predictable electronic effects of substituents on proton chemical shifts, researchers can confidently identify and characterize their target molecules. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring the integrity and reliability of their scientific findings.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Comparative

GC-MS Analytical Comparison Guide: 2-(Chloromethyl)-1-ethylpyrrolidine vs. 3-Chloro-1-ethylpiperidine

Executive Summary & Analytical Challenge In pharmaceutical synthesis, 2-(chloromethyl)-1-ethylpyrrolidine is a highly valuable, kinetically favored building block used to construct complex bicyclic and heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In pharmaceutical synthesis, 2-(chloromethyl)-1-ethylpyrrolidine is a highly valuable, kinetically favored building block used to construct complex bicyclic and heterocyclic scaffolds. However, its analysis presents a notorious challenge: under thermal stress or in polar environments, it readily undergoes an anchimerically assisted, stereospecific rearrangement to its thermodynamically stable isomer, 3-chloro-1-ethylpiperidine [1].

Because these two isomers are isobaric (C₇H₁₄ClN, MW = 147.65 Da) and possess nearly identical boiling points, chromatographic separation alone is often insufficient for definitive identification. This guide provides an objective, data-driven comparison of their Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) fragmentation patterns, equipping analysts with the self-validating protocols necessary to prevent artifactual rearrangement during analysis.

Mechanistic Causality: The Aziridinium Rearrangement

To understand the analytical challenge, we must first understand the structural causality. The pyrrolidine isomer is highly susceptible to intramolecular nucleophilic attack. The nitrogen lone pair displaces the primary chloride, forming a highly strained, bicyclic 1-ethyl-1-azoniabicyclo[3.1.0]hexane intermediate. Subsequent nucleophilic attack by the chloride ion occurs at the less sterically hindered carbon, driving the ring expansion to the piperidine derivative [2].

Rearrangement A 2-(Chloromethyl)- 1-ethylpyrrolidine (Kinetic Product) B 1-Ethyl-1-azoniabicyclo [3.1.0]hexane ion (Aziridinium Intermediate) A->B Intramolecular Attack (-Cl⁻) C 3-Chloro- 1-ethylpiperidine (Thermodynamic Product) B->C Ring Expansion (+Cl⁻)

Aziridinium-mediated thermal ring expansion of 2-(chloromethyl)-1-ethylpyrrolidine.

GC-MS Fragmentation Principles (EI at 70 eV)

The structural differences between the five-membered and six-membered rings dictate entirely divergent α -cleavage pathways upon electron ionization.

Fragmentation of 2-(Chloromethyl)-1-ethylpyrrolidine

Ionization predominantly occurs at the nitrogen atom. The resulting radical cation undergoes rapid α -cleavage. The loss of the bulky, highly electronegative chloromethyl radical ( ⋅CH2​Cl , 49/51 Da) is thermodynamically favored because it relieves steric strain and yields a highly conjugated, stable cyclic iminium ion at m/z 98 . This pathway is so dominant that m/z 98 constitutes the absolute base peak (100% abundance) [3].

Fragmentation M Molecular Ion [M]⁺• m/z 147 / 149 F1 Iminium Ion m/z 98 (Base Peak) M->F1 α-Cleavage - •CH2Cl (49/51 Da) F2 [M - Cl]⁺ m/z 112 M->F2 Heterolytic Cleavage - •Cl (35/37 Da) F3 [M - C2H5]⁺ m/z 118 / 120 M->F3 α-Cleavage - •C2H5 (29 Da)

Primary EI-MS fragmentation pathways of 2-(chloromethyl)-1-ethylpyrrolidine.

Fragmentation of 3-Chloro-1-ethylpiperidine

In the piperidine isomer, the chlorine atom is located at the β -position relative to the nitrogen. Therefore, the direct loss of a chloromethyl radical via simple α -cleavage is structurally impossible. Instead, α -cleavage results in the loss of a hydrogen radical (m/z 146) or a methyl radical from the ethyl group (m/z 132). The base peak is typically derived from heterolytic C-Cl cleavage (m/z 112) or extensive piperidine ring fragmentation (m/z 84).

Quantitative Data Presentation

The table below summarizes the diagnostic ions required to objectively differentiate the two isomers.

Expert Insight: The presence or absence of the ³⁷Cl isotope peak (M+2) in the fragment ions is a critical diagnostic tool. The m/z 98 base peak of the pyrrolidine lacks the M+2 signature, confirming the loss of the chlorine atom. Conversely, the m/z 132 fragment of the piperidine retains the characteristic 3:1 isotopic cluster, confirming the chlorine remains attached to the ring.

Fragment Ionm/z2-(Chloromethyl)-1-ethylpyrrolidine3-Chloro-1-ethylpiperidineStructural Assignment
Molecular Ion 147 / 149Weak (< 5%)Weak (< 5%)[M]⁺•
Pyrrolidine Base Peak 98100% (Base Peak) < 5%[M - •CH₂Cl]⁺ ( α -cleavage)
Heterolytic Cleavage 112~15%~100% (Base Peak) [M - •Cl]⁺
Ethyl α -cleavage 132 / 134< 5%~40%[M - •CH₃]⁺ (Retains Cl isotope)
Ring Fragmentation 84~10%~60%[C₅H₁₀N]⁺ (Piperidine specific)

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure trustworthiness, the following self-validating protocol utilizes Cold On-Column Injection (OCI) to preserve the kinetic product.

Step 1: Cold Free-Base Extraction

Causality: The HCl salt is thermally stable but non-volatile. The free base must be generated, but doing so at room temperature in water promotes the aziridinium rearrangement. Cold extraction arrests this kinetic pathway.

  • Suspend 10 mg of the analyte (HCl salt) in 1.0 mL of ice-cold methyl tert-butyl ether (MTBE) in a pre-chilled vial.

  • Add 1.0 mL of ice-cold 10% aqueous Na₂CO₃.

  • Vortex vigorously for 30 seconds.

  • Immediately separate the organic (top) layer, dry over anhydrous Na₂SO₄, and keep on ice. Analyze within 1 hour.

Step 2: GC-MS Instrumental Parameters

Causality: Bypassing the heated vaporization chamber eliminates the thermal energy required to cross the activation barrier of the rearrangement.

  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Cold On-Column Injection (OCI) starting at 40°C (Track oven mode).

  • Oven Program: 40°C (hold 1 min), ramp at 10°C/min to 200°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

Step 3: System Suitability Test (SST) - The Self-Validation Step

Before analyzing the unknown batch, inject a 50:50 synthetic mixture of authentic 2-(chloromethyl)-1-ethylpyrrolidine and 3-chloro-1-ethylpiperidine.

  • Validation Criteria: The chromatogram must show two distinct, baseline-resolved peaks with their respective base peaks at m/z 98 and m/z 112. If only one peak is observed, the inlet temperature is too high, and thermal artifact formation is occurring. Do not proceed with sample analysis until the SST passes.

References

  • Hammer, C. F., & Weber, J. D. (1981). Reactions of β-substituted amines-IV: The rate of the thermal rearrangement of (S) 2-chloromethyl-1-ethylpyrrolidine. Tetrahedron, 37(12), 2173-2179. URL:[Link]

  • Fuson, R. C., & Zirkle, C. L. (1948). Ring Enlargement by Rearrangement of the 1,2-Aminochloroalkyl Group; Rearrangement of 1-Ethyl-2-chloromethylpyrrolidine to 1-Ethyl-3-chloropiperidine. Journal of the American Chemical Society, 70(8), 2760–2762. URL:[Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day, Inc. (San Francisco). URL:[Link]

Validation

Analytical Strategies for 2-(Chloromethyl)-1-ethylpyrrolidine: A Comparative Guide to HPLC Method Development

Introduction 2-(Chloromethyl)-1-ethylpyrrolidine (CMEP) is a highly reactive alkylating agent and a critical intermediate in the synthesis of pyrrolidine-containing pharmaceuticals, such as the substituted benzamides sul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Chloromethyl)-1-ethylpyrrolidine (CMEP) is a highly reactive alkylating agent and a critical intermediate in the synthesis of pyrrolidine-containing pharmaceuticals, such as the substituted benzamides sulpiride and levosulpiride. Developing a robust High-Performance Liquid Chromatography (HPLC) method for CMEP presents a trifecta of analytical challenges: the molecule lacks a strong UV chromophore, possesses a highly basic tertiary amine, and exhibits severe chemical instability in solution.

This guide objectively compares modern detection modalities—specifically comparing traditional UV detection against Charged Aerosol Detection (CAD) and Mass Spectrometry (MS)—and provides self-validating, step-by-step experimental workflows designed to overcome the unique physicochemical hurdles of CMEP.

Section 1: The Chemical Challenge & Causality in Method Design

To design a reliable assay, analytical scientists must move beyond trial-and-error and address the fundamental chemical properties of the analyte.

The Chromophore Deficit

CMEP lacks a conjugated π -electron system. Its UV absorption is restricted to the deep-UV range (190–210 nm) [1]. At these low wavelengths, mobile phase solvents (especially methanol) and gradient elution profiles generate severe baseline drift and high background noise, rendering trace impurity quantification nearly impossible without chemical derivatization.

Chromatographic Retention & Basicity

The tertiary amine in the pyrrolidine ring is highly basic. On standard, uncoated silica-based reversed-phase (RP) columns, this basicity leads to secondary cation-exchange interactions with residual, unendcapped silanols [1]. This manifests as severe peak tailing and poor resolution. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded RP columns are required to achieve Gaussian peak shapes.

Reactivity & The Aziridinium Rearrangement (Critical Factor)

A frequently overlooked factor in CMEP method development is its kinetic instability. CMEP undergoes a thermal and solvent-mediated rearrangement. The nitrogen lone pair internally displaces the chloride to form a reactive bicyclic aziridinium ion intermediate. This intermediate is subsequently attacked by a chloride ion to yield the thermodynamically stable structural isomer, 3-chloro-1-ethylpiperidine [2, 5]. Sample preparation in protic, nucleophilic solvents or exposure to high temperatures will artificially inflate degradation profiles.

Rearrangement A 2-(Chloromethyl)-1-ethylpyrrolidine (Kinetic Product) B Bicyclic Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (-Cl⁻) C 3-Chloro-1-ethylpiperidine (Thermodynamic Product) B->C Nucleophilic Attack (+Cl⁻)

Caption: Chemical rearrangement pathway of 2-(Chloromethyl)-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine.

Section 2: Comparison of Detection Modalities

Given the limitations of UV detection, alternative universal detectors must be evaluated. The table below compares the performance of HPLC-UV, HPLC-CAD, and LC-MS for non-chromophoric basic amines.

Quantitative Comparison of Detection Modalities
ParameterHPLC-UV (200 nm)HPLC-CAD (Charged Aerosol)LC-MS (ESI+)
Limit of Detection (LOD) ~10–50 µg/mL~2–5 µg/mL [3]< 0.1 µg/mL
Linearity Linear ( R2>0.99 )Non-linear (Requires power transformation) [3]Linear over 3-4 logs
Matrix/Solvent Effects High (Baseline drift in gradient)Low (Requires volatile buffers) [4]Moderate (Ion suppression)
Derivatization Needed? Yes (for high sensitivity)NoNo
Best Use Case Routine bulk assay (low sensitivity)Universal quantification, formulation assayTrace impurity profiling, structural ID

Verdict: HPLC-CAD is the superior modality for routine quantification and assay of CMEP, as it provides universal, mass-sensitive detection independent of optical properties [4]. LC-MS remains essential during the early stages of method development to confirm the structural identity of rearrangement products.

Section 3: Experimental Workflows & Methodologies

Workflow Prep 1. Sample Prep (Aprotic Solvent) Col 2. Column Selection (HILIC / Amide) Prep->Col Mob 3. Mobile Phase (Volatile Buffers) Col->Mob Det 4. Detection (CAD or ESI-MS) Mob->Det

Caption: Optimized HPLC method development workflow for non-chromophoric basic amines.

Protocol A: HPLC-CAD Method for CMEP Quantification

This self-validating protocol is designed to quantify CMEP without derivatization while suppressing the aziridinium rearrangement.

Step 1: Sample Preparation

  • Action: Dissolve the CMEP sample in an aprotic solvent mixture (e.g., 80% Acetonitrile / 20% Water).

  • Causality: Protic solvents (like pure water or methanol) act as nucleophiles and accelerate the rearrangement to the piperidine derivative [2].

  • Storage: Maintain the autosampler at 4°C to kinetically freeze the degradation pathway.

Step 2: Chromatographic Separation (HILIC Mode)

  • Column: Amide-bonded HILIC column (e.g., 3.0 × 150 mm, 2.5 µm) [1].

  • Mobile Phase A: 90% Acetonitrile with 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Water with 10 mM Ammonium Formate (pH 3.0).

  • Causality: HILIC relies on a water-enriched layer on the stationary phase to retain polar compounds. The acidic pH ensures the tertiary amine remains fully protonated, preventing peak tailing [1]. Volatile buffers (Ammonium Formate) are strictly required to prevent background noise and detector fouling in CAD [4].

Step 3: CAD Optimization

  • Evaporator Temperature: Set to 35°C. Since CMEP is a relatively low-molecular-weight, semi-volatile amine, higher temperatures will cause analyte loss during the aerosol drying phase.

  • Data Processing: Apply a power transformation function (typically 1.0<X<1.5 ) in the chromatography data system to correct the inherently non-linear response of aerosol-based detectors, achieving an R2≥0.99 [3].

Protocol B: LC-MS Method for Rearrangement Profiling

To definitively distinguish CMEP from its 3-chloro-1-ethylpiperidine rearrangement product, MS/MS fragmentation is required.

Step 1: Chromatographic Separation

  • Column: Polar-embedded C18 column (e.g., 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a shallow gradient from 2% B to 40% B over 10 minutes.

Step 2: Mass Spectrometry (ESI+)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Target Mass: Monitor m/z 148.08 for the [M+H]+ precursor ion.

  • Causality: Because CMEP and its piperidine rearrangement product are structural isomers, they share the same exact mass. You must utilize MS/MS collision-induced dissociation (CID) to generate distinct product ion spectra. The fragmentation of the 5-membered pyrrolidine ring will yield different diagnostic fragment ions compared to the 6-membered piperidine ring, allowing for definitive peak assignment.

References

  • measure pyrrolidine by HPLC - Chromatography Forum. Chromforum.org.
  • SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S). ResearchGate.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed.
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ResearchGate.
  • Rearrangements during the Synthesis of Substituted 1-Benzylpyrrolidines and 3-Substituted 1-Benzylpiperidines. RSC Publishing.
Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1-ethylpyrrolidine and its 1-Methyl Analog

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly influences the efficiency of a synthetic route and the pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Among the vast array of heterocyclic scaffolds, N-alkylated pyrrolidines are of significant interest due to their prevalence in numerous bioactive molecules.[1][2] This guide provides an in-depth technical comparison of the reactivity of two closely related pyrrolidine derivatives: 2-(chloromethyl)-1-ethylpyrrolidine and 2-(chloromethyl)-1-methylpyrrolidine.

While direct comparative kinetic data for these two specific compounds is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to predict their relative reactivity. Furthermore, we will propose a robust experimental protocol to generate the necessary comparative data, ensuring a self-validating system for analysis. This document is designed to provide both a theoretical framework and a practical approach for scientists working with these valuable synthetic intermediates.

Theoretical Framework: Predicting Reactivity

The reactivity of 2-(chloromethyl)-1-alkylpyrrolidines in nucleophilic substitution reactions is primarily governed by the interplay of electronic and steric effects imparted by the N-alkyl substituent. The most probable mechanism for the reaction of these primary alkyl chlorides with a nucleophile is the bimolecular nucleophilic substitution (SN2) pathway.

The SN2 Reaction Mechanism

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

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Caption: Figure 1: Generalized SN2 reaction mechanism.

Steric Effects

Steric hindrance plays a crucial role in SN2 reactions. The nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). Bulky substituents near the reaction center can impede this approach, thereby slowing down the reaction rate.

In the context of 2-(chloromethyl)-1-alkylpyrrolidines, the N-alkyl group can influence the steric environment around the chloromethyl group. An N-ethyl group is larger than an N-methyl group. This increased bulk of the ethyl group can lead to greater steric hindrance at the transition state of the SN2 reaction, making it more difficult for the nucleophile to attack the electrophilic carbon. This would suggest that 2-(chloromethyl)-1-ethylpyrrolidine is likely to be less reactive than 2-(chloromethyl)-1-methylpyrrolidine in SN2 reactions. This is a direct application of the Taft equation, which quantifies the steric effects of substituents.[4][5][6][7]

Electronic Effects

The N-alkyl group also exerts an electronic influence on the reactivity. Alkyl groups are electron-donating through an inductive effect.[8] This effect increases the electron density on the nitrogen atom, which in turn can influence the adjacent chloromethyl group. A greater electron-donating effect would slightly decrease the electrophilicity of the carbon atom bonded to the chlorine, potentially slowing down the reaction.

An ethyl group has a slightly stronger electron-donating effect than a methyl group.[8] Therefore, the N-ethyl group in 2-(chloromethyl)-1-ethylpyrrolidine would be expected to have a more pronounced electron-donating effect compared to the N-methyl group in the analog. This would further support the prediction that 2-(chloromethyl)-1-ethylpyrrolidine is less reactive than 2-(chloromethyl)-1-methylpyrrolidine .

However, it is important to note that the nitrogen atom's lone pair can also participate in an intramolecular reaction, leading to the formation of a bicyclic aziridinium ion intermediate. This would be an intramolecular SN2 reaction. The basicity of the nitrogen atom, influenced by the N-alkyl group, would play a role in the rate of this intramolecular cyclization. While an ethyl group is slightly more electron-donating and thus might be expected to increase the nitrogen's nucleophilicity, the steric hindrance it imposes likely outweighs this electronic effect in the context of an intermolecular SN2 reaction.

Proposed Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the theoretical predictions, a kinetic study is proposed. The following protocol outlines a method for comparing the reaction rates of 2-(chloromethyl)-1-ethylpyrrolidine and 2-(chloromethyl)-1-methylpyrrolidine with a common nucleophile, such as sodium iodide in acetone, a classic SN2 reaction.

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Caption: Figure 2: Workflow for the proposed kinetic study.

Materials and Instrumentation
  • 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride[9]

  • 2-(chloromethyl)-1-methylpyrrolidine hydrochloride

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Nuclear Magnetic Resonance (NMR) spectrometer or Gas Chromatography-Mass Spectrometry (GC-MS)[10][11][12][13]

  • Thermostated reaction vessel

Experimental Procedure
  • Preparation of Reactants:

    • Prepare stock solutions of 2-(chloromethyl)-1-ethylpyrrolidine and 2-(chloromethyl)-1-methylpyrrolidine of the same concentration (e.g., 0.1 M) in anhydrous acetone. The free base can be generated from the hydrochloride salt by treatment with a suitable base and extraction, followed by purification.

    • Prepare a stock solution of sodium iodide (e.g., 0.2 M) in anhydrous acetone.

    • Prepare a stock solution of the internal standard in anhydrous acetone.

  • Kinetic Run (to be performed for each substrate):

    • In a thermostated reaction vessel (e.g., at 25 °C), combine the substrate solution, the internal standard solution, and anhydrous acetone.

    • Allow the mixture to equilibrate to the reaction temperature.

    • Initiate the reaction by adding the sodium iodide solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a solvent that precipitates the salts).

  • Analysis:

    • Analyze the quenched aliquots using either ¹H NMR spectroscopy or GC-MS.

      • NMR Analysis: Monitor the disappearance of a characteristic proton signal of the starting material (e.g., the -CH₂Cl protons) relative to the signal of the internal standard.[14][15][16][17]

      • GC-MS Analysis: Monitor the decrease in the peak area of the starting material relative to the internal standard.[10][11][12][13]

  • Data Processing:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate for both substrates.

    • Assuming pseudo-first-order kinetics with respect to the substrate (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant (k) for each reaction.

Predicted Results and Discussion

Based on the theoretical considerations of steric and electronic effects, the proposed kinetic study is expected to yield the following results:

CompoundPredicted Relative Rate Constant (k)Dominant Influencing Factor
2-(chloromethyl)-1-methylpyrrolidinekmethylLess steric hindrance
2-(chloromethyl)-1-ethylpyrrolidinekethylGreater steric hindrance
Predicted Reactivity Order kmethyl > kethyl Steric Effects

The experimental data is anticipated to show that the rate constant for the reaction of 2-(chloromethyl)-1-methylpyrrolidine (kmethyl) is greater than that for 2-(chloromethyl)-1-ethylpyrrolidine (kethyl). This would confirm that the increased steric bulk of the N-ethyl group is the dominant factor influencing the reactivity in an SN2 reaction, outweighing the subtle differences in electronic effects.

Conclusion

In the comparative analysis of the reactivity of 2-(chloromethyl)-1-ethylpyrrolidine and its 1-methyl analog, theoretical principles strongly suggest that the 1-methyl analog will be more reactive towards nucleophilic substitution via an SN2 mechanism . This prediction is primarily based on the greater steric hindrance presented by the N-ethyl group compared to the N-methyl group, which impedes the necessary backside attack of the nucleophile.

For drug development professionals and synthetic chemists, this difference in reactivity has practical implications. When designing a synthetic route, the choice between these two building blocks could impact reaction times, yields, and the need for more forcing reaction conditions. The proposed experimental protocol provides a clear and robust method for quantifying this reactivity difference, allowing for data-driven decisions in process development and optimization. By understanding the subtle interplay of steric and electronic effects, researchers can make more informed choices in the selection of N-alkylated pyrrolidine intermediates, ultimately leading to more efficient and predictable synthetic outcomes.

References

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  • Taft equation. (2023). In Wikipedia. [Link]

  • Dalal Institute. Taft Equation. [Link]

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • Filo. (2025, November 17). Derivation of the Taft Equation. [Link]

  • Kaur, G., & Labadie, G. R. (2013, September 29). GCMS and LCMS techniques in reaction mechanism - can anyone help? ResearchGate. [Link]

  • Singh, B., et al. (n.d.). Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). Crimson Publishers.
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Sciforum. [Link]

  • LibreTexts. (n.d.).
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. [Link]

  • Gas chromatography–mass spectrometry. (2023). In Wikipedia. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2025, October 16). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

  • University of South Florida. (n.d.).
  • Amanote Research. (2019, November 14). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
  • Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. PMC.
  • Mahmoud, A. R. (2025, October 6). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. [Link]

  • Computational investigation of the effect of α-alkylation on SN2 reactivity: acid-catalyzed hydrolysis of alcohols. Journal of the Chemical Society, Perkin Transactions 2.
  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025, February 10).
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Quora. (2019, April 2). What is the order of the basicity of methylamines, ethylamines, and propylamines? [Link]

  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- Ethyl]-Acetamides: The Use of Conformational Analysis in the Development of a Novel Series of Potent Opioid Kappa Agonists. PubMed.
  • Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ioniz
  • Interpretable Machine Learning Framework for Predicting the Reactivity of Trifluoromethyl
  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. MDPI.
  • Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT Method.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted He
  • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Deriv
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Arom
  • Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
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Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-(Chloromethyl)-1-ethylpyrrolidine using Thin-Layer Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks 2-(Chloromethyl)-1-ethylpyrrolidine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

2-(Chloromethyl)-1-ethylpyrrolidine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its reactivity, stemming from the chloromethyl group and the tertiary amine, makes it a valuable intermediate. However, this reactivity also predisposes it to the formation of impurities during synthesis, storage, or subsequent reaction steps.[3] Organic impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final drug product. Therefore, robust, reliable, and accessible analytical methods for purity validation are not just a regulatory requirement but a cornerstone of drug development.

This guide provides an in-depth, field-proven protocol for validating the purity of 2-(Chloromethyl)-1-ethylpyrrolidine using Thin-Layer Chromatography (TLC). We will delve into the causality behind each experimental choice, establishing a self-validating protocol. Furthermore, we will objectively compare the performance of TLC with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing the data and rationale necessary for researchers and drug development professionals to select the most appropriate technique for their specific needs.

Method 1: Purity Profiling by Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (adsorbent) and a mobile phase (eluent).[4][5] For a polar compound like 2-(Chloromethyl)-1-ethylpyrrolidine, its affinity for the polar silica gel stationary phase versus the less polar mobile phase dictates its migration distance, or Retention Factor (Rf). Its simplicity, speed, and low cost make it an invaluable tool for initial purity assessment, reaction monitoring, and solvent system screening for column chromatography.

The Causality Behind the TLC Protocol Design

The protocol below is not merely a series of steps but a system designed for robustness and trustworthiness. The primary challenge in analyzing basic amines like our target compound on standard silica gel is the potential for strong, non-ideal interactions with acidic silanol (Si-OH) groups on the stationary phase surface. This often leads to significant peak tailing or streaking, which can mask closely eluting impurities.[4] Our method directly addresses this by incorporating a basic modifier into the mobile phase to neutralize these active sites, ensuring symmetrical spot morphology and maximizing resolution.[6]

Experimental Protocol: A Self-Validating TLC Workflow

This protocol employs multiple visualization techniques to create a self-validating system. An impurity may not be visible under UV light but could be readily apparent after staining with a specific reagent.

1. Materials & Reagents:

  • TLC Plates: Silica gel 60 F254 aluminum-backed plates. The fluorescent indicator (F254) allows for non-destructive visualization of UV-active compounds.[7][8]

  • Analyte Solution: Prepare a ~1 mg/mL solution of 2-(Chloromethyl)-1-ethylpyrrolidine in a volatile solvent like dichloromethane or methanol.

  • Mobile Phase (Eluent): 90:9:1 (v/v/v) Dichloromethane : Methanol : Triethylamine.

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Iodine (I₂) crystals in a sealed chamber.

    • Ninhydrin staining solution (0.2 g ninhydrin in 100 mL ethanol).[9]

    • Potassium Permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 0.25 g NaOH in 200 mL water).

2. Step-by-Step Methodology:

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica.[5]

  • Spotting: Use a capillary tube or micropipette to apply a small spot (~1-2 µL) of the analyte solution onto the origin line. Ensure the spot is as small and concentrated as possible for optimal separation.[10]

  • Chamber Saturation: Pour the mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper against the inside wall, ensuring it is wetted by the solvent. Seal the chamber and allow it to saturate for at least 15-20 minutes. This vapor-rich environment prevents solvent evaporation from the plate surface during development, ensuring a uniform solvent front and reproducible Rf values.[4]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line. Seal the chamber and allow the mobile phase to ascend the plate via capillary action.[5][10]

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase solvents.

3. Multi-Stage Visualization and Interpretation:

  • Stage 1 (Non-Destructive): UV Visualization: Examine the dried plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the green fluorescent background.[11] Circle any visible spots with a pencil.

  • Stage 2 (Semi-Destructive): Iodine Staining: Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form colored complexes with iodine vapor, appearing as yellow-brown spots within a few minutes.[7] This is an excellent general-purpose visualization method.

  • Stage 3 (Destructive): Staining:

    • Potassium Permanganate: Dip the plate into the KMnO₄ stain. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[11] This is highly effective for detecting a wide range of impurities.

    • Ninhydrin: Dip the plate in the ninhydrin solution and gently heat it with a heat gun until colored spots (typically purple or pink) appear. This stain is highly specific for primary and secondary amines, which could be potential process-related impurities.[9][12]

4. Data Analysis:

  • Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • A pure sample should ideally show a single, well-defined spot. The presence of additional spots at different Rf values indicates the presence of impurities. The relative intensity and size of these spots can provide a semi-quantitative estimate of their levels.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis SamplePrep Sample Preparation (1 mg/mL in DCM) Spotting Spotting SamplePrep->Spotting PlatePrep Plate Preparation (Origin Line) PlatePrep->Spotting ChamberSat Chamber Saturation (Mobile Phase + Filter Paper) Development Development ChamberSat->Development Spotting->Development Drying Drying Development->Drying UV UV Light (254 nm) Drying->UV Iodine Iodine Chamber UV->Iodine Stain Chemical Staining (KMnO4 / Ninhydrin) Iodine->Stain Analysis Rf Calculation & Purity Assessment Stain->Analysis Method_Selection cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis / Identification Start What is the Analytical Goal? Qual_Goal Rapid Screening or Reaction Monitoring? Start->Qual_Goal Qualitative Quant_Goal Need to Identify or Quantify Impurities? Start->Quant_Goal Quantitative TLC Use TLC Qual_Goal->TLC ID_Goal Is Definitive Impurity Identification Required? Quant_Goal->ID_Goal GCMS Use GC-MS ID_Goal->GCMS Yes HPLC Use HPLC ID_Goal->HPLC No (Quantification is primary)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Chloromethyl)-1-ethylpyrrolidine

Comprehensive Safety & Operational Guide: Handling 2-(Chloromethyl)-1-ethylpyrrolidine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up of complex amine syn...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-(Chloromethyl)-1-ethylpyrrolidine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up of complex amine syntheses. 2-(Chloromethyl)-1-ethylpyrrolidine (typically handled as the hydrochloride salt, CAS 42022-78-6) is a highly versatile building block, famously utilized in ring expansion reactions to synthesize 3-chloro-1-ethylpiperidine[1]. However, the exact mechanistic properties that make it synthetically valuable also dictate a stringent, non-negotiable safety and Personal Protective Equipment (PPE) protocol. This guide bridges the gap between chemical reactivity and operational safety, ensuring your laboratory workflows are both efficient and secure.

The Mechanistic Hazard Profile: Why We Protect

Safety protocols cannot be memorized; they must be understood. 2-(Chloromethyl)-1-ethylpyrrolidine is not merely a passive irritant. When exposed to basic or even neutral aqueous conditions, the free base undergoes rapid intramolecular nucleophilic substitution. The tertiary amine nitrogen attacks the chloromethyl carbon, displacing the chloride ion to form a highly reactive [2].

Because this bicyclic aziridinium species is a potent electrophile, it acts as a strong alkylating agent. Alkylating agents pose severe health risks because they can covalently modify biological macromolecules (such as proteins and DNA). This reactivity is the root cause of its acute oral toxicity (H301) and its classification as a severe eye and respiratory tract irritant (H319)[2]. Our PPE and handling strategies are entirely built around preventing systemic alkylation and mucosal exposure.

Quantitative Hazard Data

To properly scale and quench reactions, operators must be familiar with the compound's physical and hazard parameters.

PropertyValueOperational & Safety Implication
CAS Number 42022-78-6 (HCl salt)Unique identifier for safety tracking and inventory.
Molecular Weight 184.11 g/mol Required for precise stoichiometric quenching calculations.
Hazard Codes H301, H319Toxic if swallowed; causes serious eye irritation.
Storage Class 6.1CCombustible, acute toxic Cat.3; requires segregated storage.
Reaction Temp 0°C to 5°CCritical range to prevent runaway exothermic cyclization[1].

Mandatory PPE Matrix

Based on the alkylating potential of the aziridinium intermediate, the following barrier protections are mandatory.

Protection AreaRecommended EquipmentMechanistic Justification
Ocular/Face Snug-fitting chemical splash goggles & full face shieldPrevents conjunctival alkylation. The compound is a severe lachrymator and eye irritant[2].
Hands (Primary) Heavy-duty Nitrile or Neoprene gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to aliphatic amines and alkyl halides.
Hands (Secondary) Double-gloving is mandatoryMitigates the risk of micro-tears. The inner glove acts as a final barrier against the lipophilic free base.
Respiratory NIOSH-approved respirator (P100/Organic Vapor) if outside hoodPrevents inhalation of aerosols. The free base has higher volatility than the HCl salt.
Body Flame-resistant (FR) lab coat, Tyvek sleeves, closed-toe shoesProtects against splashes during the highly exothermic quenching or ring-expansion phases.

Operational Workflows & Handling Protocols

To ensure a self-validating system, every step of the handling process must include a feedback loop to confirm safety.

Step-by-Step Reaction Setup:

  • Preparation: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a verified face velocity of 80-100 fpm.

  • Weighing & Transfer: If handling the hydrochloride salt (solid), use an anti-static weigh boat to prevent aerosolization. If handling the free base, utilize positive displacement pipettes or gas-tight syringes. Never pour the liquid directly.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. The free base can degrade or react unpredictably with atmospheric moisture.

  • Controlled Addition: When adding a base (e.g., Sodium Hydroxide) to initiate the ring expansion, add it dropwise while maintaining the internal temperature strictly between 0°C and 5°C[1][2].

    • Self-Validation Check: Monitor the internal thermocouple. If the temperature spikes above 5°C, halt the addition immediately. A stable temperature confirms that the exothermic formation of the aziridinium intermediate is safely controlled.

G N1 1. Fume Hood Preparation Face Velocity: 80-100 fpm N2 2. Closed-System Transfer Inert Atmosphere (N2/Ar) N1->N2 N3 3. Controlled Reaction Maintain 0°C - 5°C N2->N3 N4 Hazard: Aziridinium Intermediate Electrophilic Alkylating Agent N3->N4 Base addition initiates cyclization N5 4. Nucleophilic Quenching Add 5% Na2S2O3 Dropwise N4->N5 Chemical deactivation N6 5. Waste Segregation Halogenated Amine Waste N5->N6

Figure 1: Operational workflow and hazard mitigation for 2-(Chloromethyl)-1-ethylpyrrolidine.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping is insufficient. The reactive electrophile must be chemically deactivated.

Step-by-Step Spill Decontamination:

  • Evacuate & Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius and don upgraded PPE (including a full-face respirator).

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do NOT use combustible materials like paper towels.

  • Chemical Neutralization: Treat the absorbed residue with a dilute solution of a strong nucleophile, such as 5% sodium thiosulfate (Na₂S₂O₃) or 1M NaOH. This forces the ring-opening of any formed aziridinium ions and hydrolyzes the alkyl chloride[1].

    • Self-Validation Check: Allow the mixture to sit for 30 minutes. Verify the final pH is neutral (pH 7-8) using indicator strips before proceeding. A stable, neutral pH confirms the alkylating agent has been fully quenched.

  • Collection & Disposal: Scoop the neutralized mixture into a chemically resistant high-density polyethylene (HDPE) container. Segregate and label clearly as "Halogenated Organic Amine Waste - Toxic." Never mix with strong oxidizing agents.

References

  • Substitution on the Amine Nitrogen - Thieme E-Books. Thieme Connect.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-(Chloromethyl)-1-ethylpyrrolidine
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